AZD9496 deacrylic acid phenol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNAXIUJPIITK-XUSGNXJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD9496: A Technical Guide to a Novel Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZD9496, a potent and orally bioavailable nonsteroidal selective estrogen receptor degrader (SERD). It details the compound's chemical properties, mechanism of action, biological activity, and relevant experimental methodologies.
Core Chemical and Physical Properties
AZD9496, identified as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, is a novel small molecule developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Its core chemical identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers for AZD9496
| Identifier | Value | Source(s) |
| IUPAC Name | (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | [1] |
| CAS Number | 1639042-08-2 | [3][4] |
| Molecular Formula | C₂₅H₂₅F₃N₂O₂ | [4] |
| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | [1] |
Table 2: Physicochemical Properties of AZD9496
| Property | Value | Source(s) |
| Molecular Weight | 442.47 g/mol | [4] |
| Appearance | Solid powder | [3] |
| Solubility | Insoluble in water (< 0.1 mg/mL); Soluble in DMSO (≥ 104.5 mg/mL) and Ethanol (88 mg/mL). | [5] |
| XLogP3 (Computed) | 2.9 | [6] |
| Melting Point | Not reported in reviewed literature. | |
| pKa | Not reported in reviewed literature. |
Mechanism of Action and Signaling Pathway
AZD9496 is a selective estrogen receptor degrader (SERD) that functions as a potent ERα antagonist.[7] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily antagonize the receptor, AZD9496 binds to the estrogen receptor and induces a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[6] This dual mechanism of antagonism and degradation effectively prevents both ligand-dependent and ligand-independent ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[6]
The primary signaling pathway targeted by AZD9496 is the Estrogen Receptor (ER) signaling cascade. In ER-positive breast cancer, estradiol (B170435) binds to ERα, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation and survival. AZD9496 disrupts this pathway by binding to ERα, preventing estradiol binding, and triggering the destruction of the receptor itself.
Research has also indicated that AZD9496 can block the JAK2/STAT5B pathway, which has been identified as a key biological event in ER-mediated growth in models of pituitary adenoma.[8] Furthermore, studies combining AZD9496 with PI3K pathway and CDK4/6 inhibitors have shown enhanced tumor growth-inhibitory effects, suggesting a strategy to overcome resistance mechanisms.[7][9]
Biological Activity and Potency
AZD9496 demonstrates high potency in binding to ERα, inducing its downregulation, and antagonizing its function. It effectively inhibits the growth of ER-positive breast cancer cell lines, such as MCF-7, at nanomolar concentrations.
Table 3: In Vitro Biological Activity of AZD9496
| Assay | IC₅₀ / EC₅₀ (nM) | Target / Cell Line | Source(s) |
| ERα Binding | 0.82 | ERα Ligand Binding Domain | [7][10] |
| ERα Downregulation | 0.14 | MCF-7 Cells | [7][10] |
| ERα Antagonism | 0.28 | MCF-7 Cells | [7][10] |
| MCF-7 Cell Growth Inhibition | 0.04 | MCF-7 Cells | [7] |
In vivo studies have confirmed the potent antitumor activity of AZD9496. In estrogen-dependent MCF-7 xenograft models, significant tumor growth inhibition is observed at doses as low as 0.5 mg/kg.[4][7] This effect is accompanied by a dose-dependent decrease in progesterone (B1679170) receptor (PR) protein levels, a key biomarker of ER pathway antagonism.[9] The compound also shows efficacy in models of acquired resistance, including long-term estrogen-deprived models and those with clinically relevant ESR1 mutations.[9][11]
Experimental Protocols
This section outlines representative methodologies for key experiments used to characterize AZD9496. These protocols are synthesized from established methods in the field.
Competitive Radioligand Binding Assay for ERα
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Uterine Cytosol:
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol at 0.5-1.0 nM) with the uterine cytosol preparation (50-100 µg protein per well).[8][12]
-
Add a range of concentrations of AZD9496 (or other test compounds) to compete for binding.[12]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]
-
To determine non-specific binding, a set of wells should contain a large excess of unlabeled estradiol.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration onto glass-fiber filters (e.g., GF/C filters pre-soaked in PEI).[13]
-
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantify the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AZD9496.
-
Determine the IC₅₀ value (the concentration of AZD9496 that inhibits 50% of radioligand binding) using non-linear regression analysis.[13]
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
ERα Downregulation Assay via SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a mass spectrometry-based method used to quantify protein abundance, ideal for measuring changes in protein levels, such as ERα degradation, following drug treatment.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of MCF-7 cells. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine). The second population is grown in "heavy" medium where a specific amino acid is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆,¹⁵N₄-L-Arginine).[14]
-
Culture the cells for at least five to six doublings to ensure >95% incorporation of the heavy amino acid into the proteome.[15][16]
-
-
Experimental Treatment:
-
Sample Preparation:
-
Harvest and lyse both cell populations.
-
Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[14]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Identify peptides corresponding to ERα.
-
In the mass spectrum, peptides from the control ("light") and treated ("heavy") samples will appear as pairs, separated by a specific mass difference corresponding to the heavy isotope label.
-
Calculate the ratio of the "heavy" to "light" peak intensities for ERα peptides. A ratio significantly less than 1 indicates that AZD9496 has caused the degradation of ERα.
-
In Vivo MCF-7 Xenograft Model
This model is essential for evaluating the antitumor efficacy of compounds in a living system. MCF-7 cells are estrogen-dependent, requiring estrogen supplementation for tumor growth in immunodeficient mice.
Methodology:
-
Animal Model and Estrogen Supplementation:
-
Use immunodeficient mice (e.g., female athymic nude mice).[17][18]
-
One week prior to cell implantation, supplement mice with estrogen. This is typically done by subcutaneously implanting a slow-release 17β-estradiol pellet.[1] This allows for stable, long-term estrogen levels required for MCF-7 tumor growth.
-
-
Cell Preparation and Implantation:
-
Culture MCF-7 cells to approximately 60% confluency.[1]
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Matrigel helps support initial tumor formation.[1][18]
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the flank or mammary fat pad of the estrogen-supplemented mice.[1][17]
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Administer AZD9496 orally (p.o.) once daily at desired doses (e.g., 0.5, 5, 25 mg/kg). The control group receives the vehicle solution.[9]
-
Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of general health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis, such as Western blotting to measure levels of ERα and downstream markers like Progesterone Receptor (PR), or for histological examination.[9]
-
Conclusion
AZD9496 is a potent, orally bioavailable selective estrogen receptor degrader with a well-defined mechanism of action. Its ability to both antagonize and degrade ERα provides a robust method for inhibiting ER signaling. Preclinical data demonstrates significant antitumor activity in both endocrine-sensitive and resistant models, supporting its investigation as a therapeutic agent for ER-positive breast cancer. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of AZD9496 and other novel SERDs in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. meliordiscovery.com [meliordiscovery.com]
Synthesis of (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid (AZD9496): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) known by the code name AZD9496. This compound is under investigation as a treatment for advanced estrogen receptor (ER) positive breast cancer.[1][2][3]
The synthesis of AZD9496 involves a multi-step sequence, beginning with the construction of the key tetrahydropyrido[3,4-b]indole core, followed by the introduction of the substituted phenylacrylic acid side chain. The stereochemistry of the final compound is crucial for its biological activity and is established during the synthesis.
Overall Synthetic Workflow
The synthesis of AZD9496 can be conceptually divided into three main stages:
-
Formation of the Tetrahydropyrido[3,4-b]indole Core: This involves a Pictet-Spengler reaction to create the tricyclic system with the desired stereochemistry.
-
N-Alkylation: Introduction of the 2-fluoro-2-methylpropyl group onto the nitrogen of the piperidine (B6355638) ring.
-
Side Chain Coupling and Final Product Formation: A Heck coupling reaction is employed to attach the phenylacrylic acid side chain, followed by ester hydrolysis to yield the final carboxylic acid.
Caption: Overall synthetic workflow for AZD9496.
Experimental Protocols
The following protocols are adapted from the supplementary information of the primary literature and provide a detailed methodology for the key synthetic steps.
Step 1: Synthesis of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This step involves a diastereoselective Pictet-Spengler reaction between (R)-N-methyltryptamine and 4-bromo-2,6-difluorobenzaldehyde (B1272164).
Methodology: To a solution of (R)-N-methyltryptamine (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) is added 4-bromo-2,6-difluorobenzaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA, 2.0 eq) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between saturated aqueous sodium bicarbonate solution and DCM. The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel.
| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |
| (R)-N-methyltryptamine | 174.24 | 1.0 | Variable |
| 4-bromo-2,6-difluorobenzaldehyde | 221.00 | 1.1 | Variable |
| Dichloromethane (DCM) | 84.93 | - | Variable |
| Trifluoroacetic acid (TFA) | 114.02 | 2.0 | Variable |
Step 2: Synthesis of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This step is an N-alkylation of the secondary amine of the tetrahydropyrido[3,4-b]indole core.
Methodology: To a solution of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (2.0 eq) and 1-fluoro-2-methyl-2-propyl tosylate (1.2 eq). The reaction mixture is heated to 80 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |
| (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 393.26 | 1.0 | Variable |
| 1-fluoro-2-methyl-2-propyl tosylate | 248.30 | 1.2 | Variable |
| Potassium carbonate | 138.21 | 2.0 | Variable |
| N,N-dimethylformamide (DMF) | 73.09 | - | Variable |
Step 3: Synthesis of ethyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate
This step involves a Heck coupling reaction to introduce the acrylic acid ester side chain.
Methodology: A mixture of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 eq), ethyl acrylate (B77674) (1.5 eq), palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and triethylamine (B128534) (3.0 eq) in a sealed tube is heated to 100 °C for 16 hours. The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.
| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |
| (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 466.36 | 1.0 | Variable |
| Ethyl acrylate | 100.12 | 1.5 | Variable |
| Palladium(II) acetate | 224.50 | 0.1 | Variable |
| Tri(o-tolyl)phosphine | 304.37 | 0.2 | Variable |
| Triethylamine | 101.19 | 3.0 | Variable |
Step 4: Synthesis of (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid (AZD9496)
This is the final step, involving the hydrolysis of the ethyl ester to the carboxylic acid.
Methodology: To a solution of ethyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 0.1 M) is added lithium hydroxide (B78521) monohydrate (3.0 eq). The reaction is stirred at room temperature for 4 hours. The reaction mixture is then acidified to pH 3-4 with 1 N HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the final product, AZD9496.
| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |
| Ethyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate | 512.58 | 1.0 | Variable |
| Lithium hydroxide monohydrate | 41.96 | 3.0 | Variable |
| Tetrahydrofuran (THF) | 72.11 | - | Variable |
| Water | 18.02 | - | Variable |
| 1 N Hydrochloric acid | 36.46 | - | Variable |
Biological Activity and Signaling Pathway
AZD9496 is a selective estrogen receptor downregulator (SERD). It functions by binding to the estrogen receptor (ERα) and inducing its degradation.[4] This prevents ER-mediated signaling, which is a key driver of growth in ER-positive breast cancers. The degradation of ERα is mediated through the ubiquitin-proteasome pathway.
Caption: Mechanism of action of AZD9496.
Quantitative Data Summary
The following table summarizes key quantitative data for AZD9496.
| Parameter | Value | Reference |
| Molecular Formula | C25H25F3N2O2 | [5] |
| Molecular Weight | 442.47 g/mol | [5] |
| ERα Binding IC50 | 0.28 nM | [5] |
| ERα Downregulation IC50 | 0.14 nM | [5] |
| ERα Antagonism IC50 | 0.82 nM | [5] |
| MCF-7 Cell Growth EC50 | 0.04 nM | [5] |
This guide provides a comprehensive overview of the synthesis and mechanism of action of AZD9496. For further details, researchers are encouraged to consult the primary scientific literature.
References
- 1. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
AZD9496: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496, also known as camizestrant, is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist and antagonist effects, SERDs like AZD9496 act as pure estrogen receptor (ER) antagonists.[3][4] They function by binding to the ER and inducing its degradation, thereby completely shutting down ER-mediated signaling pathways that drive the growth of many breast cancers.[1] This document provides a comprehensive technical overview of AZD9496, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Mechanism of Action
AZD9496 is a potent antagonist and downregulator of the estrogen receptor alpha (ERα).[5] Its mechanism involves binding to the ER, which induces a conformational change in the receptor protein.[1] This altered conformation marks the receptor for proteasomal degradation, leading to a significant reduction in the total cellular levels of ERα.[1] By eliminating the receptor, AZD9496 effectively blocks both estrogen-dependent and estrogen-independent signaling pathways that contribute to tumor growth and resistance to other endocrine therapies.[6][7]
Signaling Pathway of AZD9496
The binding of AZD9496 to the estrogen receptor initiates a cascade of events leading to the degradation of the receptor and the inhibition of downstream signaling. This process is crucial for its anti-tumor activity in ER-positive breast cancer.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AZD9496: An Oral Selective Estrogen Receptor Degrader for Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent preclinical activity in various breast cancer models.[1][2][3] It acts as a pure antagonist of the estrogen receptor alpha (ERα), inducing its degradation and thereby blocking the downstream signaling pathways that drive the proliferation of ER-positive breast cancers.[4][5] This document provides a comprehensive overview of the preclinical data for AZD9496, focusing on its mechanism of action, in vitro and in vivo efficacy, and performance in models of endocrine resistance.
Mechanism of Action: ERα Antagonism and Degradation
AZD9496 exerts its anti-tumor effects through a dual mechanism of action: competitive antagonism of ERα and induction of its degradation.[5] By binding to ERα, AZD9496 prevents the binding of estradiol, the natural ligand, and locks the receptor in a conformation that is targeted for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting the transcription of estrogen-responsive genes that are critical for tumor cell growth and survival.[6][7]
The signaling pathway below illustrates the mechanism of action of AZD9496 in an ER-positive breast cancer cell.
In Vitro Activity
AZD9496 has demonstrated potent in vitro activity in a range of ER-positive breast cancer cell lines, including those sensitive to endocrine therapy and those that have developed resistance.
Table 1: In Vitro Potency of AZD9496
| Assay | Cell Line | IC50 (nM) | Reference |
| ERα Binding | - | 0.82 | [5] |
| ERα Downregulation | MCF-7 | 0.14 | [5] |
| ERα Antagonism | - | 0.28 | [5] |
Experimental Protocol: ERα Downregulation Assay
A stable isotope labeling of amino acids in cell culture (SILAC) experiment can be performed to measure the rate of ERα downregulation.
In Vivo Efficacy
The in vivo anti-tumor activity of AZD9496 has been evaluated in various xenograft and patient-derived xenograft (PDX) models of ER-positive breast cancer.
Estrogen-Dependent Xenograft Models
In the estrogen-dependent MCF-7 xenograft model, orally administered AZD9496 demonstrated significant, dose-dependent tumor growth inhibition.[1][2][3] A dose as low as 0.5 mg/kg resulted in significant tumor growth inhibition, which was associated with a dose-dependent reduction in the expression of the progesterone (B1679170) receptor (PR), a downstream marker of ER signaling.[1][2]
Models of Endocrine Resistance
AZD9496 has shown efficacy in models of acquired resistance to endocrine therapy. In a long-term estrogen-deprived (LTED) breast cancer model, AZD9496 induced tumor regressions and significantly downregulated ERα protein levels.[1][4] Furthermore, AZD9496 was effective in inhibiting the growth of tumors harboring clinically relevant ESR1 mutations (e.g., D538G and Y537S), which are a known mechanism of resistance to aromatase inhibitors.[1][4]
Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models
| Model | Treatment | Dose | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | AZD9496 | 5 mg/kg/day | Significant Inhibition | [4] |
| HCC1428 LTED | AZD9496 | Daily | Tumor Regression | [4] |
| ESR1-mutant PDX (D538G) | AZD9496 | - | Tumor Growth Inhibition | [1] |
Experimental Protocol: Xenograft Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of AZD9496 in a xenograft model.
Combination Therapies
Preclinical studies have explored the potential of combining AZD9496 with inhibitors of other key signaling pathways implicated in endocrine resistance, such as the PI3K/mTOR and CDK4/6 pathways.[4]
Table 3: Combination Therapy with AZD9496 in MCF-7 Xenografts
| Combination Partner | Pathway Targeted | Outcome | Reference |
| AZD2014 | mTOR | Enhanced tumor regression | [4] |
| AZD8835 | PI3K | Enhanced tumor regression | [4] |
| Palbociclib | CDK4/6 | Enhanced tumor regression | [4] |
These combinations have demonstrated synergistic or additive anti-tumor effects, suggesting that dual targeting of the ER pathway and escape pathways may be a promising therapeutic strategy.[1][4]
Pharmacokinetics
AZD9496 exhibits favorable oral bioavailability across multiple preclinical species.[5]
Table 4: Oral Bioavailability of AZD9496
| Species | Oral Bioavailability (F%) | Reference |
| Rat | 63 | [5] |
| Mouse | 91 | [5] |
| Dog | 74 | [5] |
Conclusion
Preclinical data strongly support the development of AZD9496 as a novel oral SERD for the treatment of ER-positive breast cancer. Its potent ERα antagonism and degradation, coupled with its efficacy in models of endocrine resistance and favorable pharmacokinetic profile, highlight its potential to address the unmet needs of patients who have progressed on current endocrine therapies. The promising results from combination studies further suggest that AZD9496 could become a cornerstone of future treatment regimens for ER-positive breast cancer.
References
- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
AZD9496: A Technical Guide to its Binding Affinity for Estrogen Receptor Alpha
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of AZD9496, a potent and orally bioavailable selective estrogen receptor downregulator (SERD), in relation to estrogen receptor alpha (ERα). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, endocrinology, and pharmacology.
Quantitative Binding Affinity and Functional Activity
AZD9496 demonstrates high-potency binding to ERα and robust functional activity in cellular assays. The compound's affinity and functional efficacy have been characterized through various in vitro assessments, with key quantitative data summarized below.
| Parameter | IC50 / EC50 (nM) | Cell Line | Notes |
| ERα Binding Affinity (IC50) | 0.82 | MCF-7 | Determined in hormone-depleted medium.[1] |
| ERα Downregulation (IC50) | 0.14 | MCF-7 | Measurement of ERα protein levels following treatment.[1] |
| ERα Antagonism (IC50) | 0.28 | MCF-7 | Assessed by measuring the inhibition of estrogen-induced activity.[1] |
| MCF-7 Cell Growth Inhibition (EC50) | 0.04 | MCF-7 | Demonstrates potent anti-proliferative effects in an ERα-positive breast cancer cell line.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of AZD9496's interaction with ERα.
ERα Binding Affinity Assay
This assay quantifies the ability of AZD9496 to displace a fluorescently labeled estrogen analog from the ERα ligand-binding domain.
Materials:
-
Recombinant human ERα protein
-
Fluorescently labeled estradiol (B170435) (e.g., Fluormone ES2)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
AZD9496 test compound
-
Multi-well plates (e.g., 384-well, black)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of AZD9496 in assay buffer.
-
In each well of the microplate, add a fixed concentration of recombinant ERα protein and the fluorescently labeled estradiol.
-
Add the different concentrations of AZD9496 to the wells. Include control wells with no compound (maximum polarization) and wells with a saturating concentration of a known ERα binder (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the AZD9496 concentration and fitting the data to a sigmoidal dose-response curve.
ERα Downregulation Assay
This assay measures the ability of AZD9496 to induce the degradation of the ERα protein in a cellular context.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (hormone-depleted)
-
AZD9496 test compound
-
Lysis buffer
-
Primary antibody against ERα
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot apparatus and reagents
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AZD9496 for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for ERα, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Calculate the IC50 value for ERα downregulation by plotting the percentage of ERα remaining against the logarithm of the AZD9496 concentration.
ERα Antagonism Assay
This assay evaluates the ability of AZD9496 to inhibit the transcriptional activity of ERα induced by estradiol. A common method involves a reporter gene assay.
Materials:
-
MCF-7 cells stably transfected with an estrogen response element (ERE)-driven luciferase reporter construct.
-
Cell culture medium (hormone-depleted).
-
Estradiol (E2).
-
AZD9496 test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the ERE-luciferase MCF-7 cells in multi-well plates.
-
Treat the cells with a fixed, sub-maximal concentration of estradiol in the presence of varying concentrations of AZD9496.
-
Include control wells with estradiol alone (maximum signal) and vehicle alone (baseline).
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of estradiol-induced luciferase activity for each AZD9496 concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AZD9496 concentration.
Visualizations
AZD9496 Mechanism of Action on ERα Signaling Pathway
Caption: Mechanism of AZD9496-induced ERα degradation and signaling inhibition.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for ERα binding affinity determination using fluorescence polarization.
References
AZD9496 effect on ESR1 mutant breast tumors
An In-Depth Technical Guide on the Efficacy of AZD9496 in ESR1 Mutant Breast Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains the cornerstone of its treatment. However, a significant challenge in the management of advanced, metastatic ER+ breast cancer is the development of therapeutic resistance. One of the most prevalent mechanisms of acquired resistance is the emergence of missense mutations in the ligand-binding domain (LBD) of the estrogen receptor alpha gene (ESR1). These mutations, such as Y537S and D538G, result in a constitutively active receptor that promotes tumor growth independent of its natural ligand, estrogen, thereby reducing the efficacy of aromatase inhibitors and selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2][3]
To address this clinical challenge, a new generation of therapeutics, known as selective estrogen receptor degraders (SERDs), has been developed. AZD9496 is an orally bioavailable, nonsteroidal SERD designed to be a potent antagonist and degrader of the ERα protein.[4][5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data on AZD9496, with a specific focus on its mechanism of action and efficacy against breast tumors harboring clinically relevant ESR1 mutations.
Core Mechanism of Action of AZD9496
AZD9496 functions as a dual-mechanism inhibitor of ERα signaling. It acts as a pure antagonist, blocking the receptor's transcriptional activity, and it also induces the degradation of the ERα protein.[9] Unlike earlier SERMs that can exhibit partial agonist activity, AZD9496 was developed for potent and selective ERα degradation. Crucially, its activity extends to the constitutively active mutant forms of ERα that drive endocrine resistance.[4] Preclinical studies have demonstrated that AZD9496 binds effectively to mutant ERα LBDs and successfully downregulates the mutant protein, thereby inhibiting downstream signaling pathways essential for tumor cell proliferation.[4][10]
Quantitative Data Summary
AZD9496 has demonstrated potent activity against both wild-type (WT) and mutant forms of ERα in various preclinical assays. The data are summarized below for direct comparison.
Table 1: Biochemical Binding Affinity to ERα Ligand-Binding Domain (LBD)
This table presents the half-maximal inhibitory concentration (IC50) values for AZD9496 and fulvestrant (B1683766) binding to WT and mutant ERα LBDs. Lower values indicate higher binding affinity.
| Compound | ERα WT LBD IC50 (nmol/L) | ERα D538G LBD IC50 (nmol/L) | ERα Y537S LBD IC50 (nmol/L) |
| AZD9496 | 1.1 | 3.1 | 2.5 |
| Fulvestrant | 0.9 | 2.0 | 2.0 |
| Data are representative of the mean IC50 from three independent experiments.[4] |
Table 2: In Vitro Cellular Antiproliferative Activity
The following table shows the IC50 values from dose-response curves in T47D and MCF7 breast cancer cell lines engineered to express WT, Y537S, or D538G ESR1.
| Cell Line | Compound | WT IC50 (nM) | Y537S IC50 (nM) | D538G IC50 (nM) |
| T47D | AZD9496 | 0.3 | 1.1 | 0.5 |
| Fulvestrant | 0.2 | 1.2 | 0.5 | |
| MCF7 | AZD9496 | 0.8 | 3.5 | 1.5 |
| Fulvestrant | 0.4 | 1.9 | 0.8 | |
| Data derived from graphical representations in referenced literature.[11] |
Table 3: In Vivo Antitumor Efficacy in an ESR1 Mutant Patient-Derived Xenograft (PDX) Model
This table summarizes the tumor growth inhibition (TGI) observed in a PDX model (CTC-174) harboring a D538G ESR1 mutation.
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| AZD9496 | 25 mg/kg (oral, daily) | 66% |
| Fulvestrant | 5 mg/mouse (subcutaneous) | 59% |
| Tamoxifen | 10 mg/kg (oral, daily) | 28% |
| Data extracted from in vivo studies.[4][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate AZD9496.
ERα Ligand-Binding Domain (LBD) Binding Assay
-
Objective: To determine the binding affinity of AZD9496 to wild-type and mutant ERα.
-
Methodology:
-
Recombinant ERα LBD proteins (WT, D538G, Y537S) were expressed and purified.
-
A competitive binding assay was performed using a fluorescently labeled estrogen tracer.
-
The assay was conducted in multi-well plates, where the compound (AZD9496 or fulvestrant) competed with the tracer for binding to the ERα LBD.
-
Fluorescence polarization was measured to quantify the displacement of the tracer.
-
IC50 values were calculated from dose-response curves, representing the concentration of the drug required to displace 50% of the bound tracer.[4]
-
Cell-Based Proliferation Assays
-
Objective: To assess the ability of AZD9496 to inhibit the growth of breast cancer cells expressing WT or mutant ESR1.
-
Methodology:
-
MCF-7 or T47D breast cancer cell lines were engineered to stably express specific ESR1 mutations (e.g., Y537S) under the control of an inducible promoter (e.g., doxycycline).[10][12]
-
Cells were cultured in estrogen-deprived medium to assess ligand-independent proliferation driven by the mutant receptor.
-
Doxycycline was added to induce the expression of the mutant ERα protein.[10]
-
Cells were treated with a range of concentrations of AZD9496, fulvestrant, or vehicle control.
-
After a defined incubation period (e.g., 5-7 days), cell viability or proliferation was measured using assays such as CellTiter-Glo®.
-
IC50 values were determined by fitting the data to a dose-response curve.
-
Patient-Derived Xenograft (PDX) In Vivo Model
-
Objective: To evaluate the antitumor efficacy of AZD9496 in a clinically relevant, estrogen-independent ESR1 mutant tumor model.
-
Methodology:
-
Tumor fragments from a patient with endocrine-resistant metastatic breast cancer harboring an ESR1 D538G mutation (CTC-174 model) were implanted subcutaneously into immunocompromised female mice (e.g., NSG mice).[4][10]
-
Once tumors reached a predetermined volume, mice were randomized into treatment cohorts (e.g., vehicle, AZD9496, fulvestrant, tamoxifen).
-
AZD9496 was administered orally once daily.[4]
-
Tumor volume was measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors were harvested for pharmacodynamic biomarker analysis (e.g., Western blot for PR protein levels) to confirm target engagement.[4][10]
-
Tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
-
References
- 1. ESR1 mutations and therapeutic resistance in metastatic breast cancer: progress and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESR1 Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. [논문]Abstract P3-04-10: Utility of the orally bioavailable selective estrogen receptor degrader AZD9496 in ESR1 mutant preclinical models of estrogen receptor positive breast cancer [scienceon.kisti.re.kr]
AZD9496: A Comprehensive Technical Overview of its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1][2] This document provides an in-depth technical guide on the pharmacokinetics (PK) and oral bioavailability of AZD9496, compiled from preclinical and clinical data.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of AZD9496 has been characterized in multiple preclinical species and in humans. A summary of key quantitative data is presented below for comparative analysis.
Preclinical Pharmacokinetics
AZD9496 has shown high oral bioavailability across various preclinical species.[3][4]
| Species | Oral Bioavailability (F%) | Key Characteristics |
| Rat | 63% | Generally low volume and clearance.[3][4] |
| Mouse | 91% | Higher clearance compared to other species. A mouse-specific metabolite with lower activity was detected at similar levels to the parent compound.[3][4] |
| Dog | 74% | Generally low volume and clearance.[3][4] |
Human Pharmacokinetics (Phase I Study)
A first-in-human, dose-escalation Phase I study (NCT02248090) evaluated AZD9496 in women with ER+/HER2- advanced breast cancer.[5] Doses ranged from 20 mg once daily (QD) to 600 mg twice daily (BID).[1]
| Dose | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) | Notable Observations |
| 20 mg QD to 400 mg BID | Increased in reasonable proportion to increasing dose after the first dose.[6] | Increased in reasonable proportion to increasing dose after the first dose.[6] | A time-dependent reduction in exposure was observed across the BID dose range, with more significant reductions at higher doses. |
| 600 mg BID | A more than dose-proportional increase in exposure was observed.[6] | - | Three patients experienced dose-limiting toxicities at 150 mg BID, 400 mg BID, and 600 mg BID, all of which were reversible. |
| 250 mg BID | 25% lower than steady-state concentrations observed in the initial Phase I trial.[7] | 31% lower than steady-state concentrations observed in the initial Phase I trial.[7] | This dose was used in a presurgical window-of-opportunity study (NCT03236974).[8] |
Metabolism: In humans, two metabolites, M3 and M5, formed by oxidation of the parent compound, have been identified. These metabolites have 30-fold and three-fold lower potency than AZD9496, respectively.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Preclinical In Vivo Xenograft Studies
-
Animal Models: Female nude mice (e.g., Nu/J) are typically used.[10]
-
Tumor Implantation: Human breast cancer cell lines (e.g., MCF-7) or patient-derived xenograft (PDX) models are implanted.[2][3] For estrogen-dependent models, estrogen pellets are often implanted subcutaneously.[3]
-
Dosing: AZD9496 is administered orally (p.o.) once daily (q.d.).[3]
-
Sample Collection: Plasma samples are collected at various time points post-dosing to determine pharmacokinetic parameters. Tumor samples are collected at the end of the study for pharmacodynamic analysis (e.g., protein levels of ER and progesterone (B1679170) receptor (PR)).[3]
-
Analysis: Plasma concentrations of AZD9496 and its metabolites are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Tumor lysates are analyzed by methods such as Western blotting to assess protein expression.[2]
First-in-Human Phase I Clinical Trial (NCT02248090)
-
Study Design: A dose-escalation, dose-expansion "rolling 6" design was used.[1]
-
Patient Population: Women with ER+/HER2- advanced breast cancer.[1]
-
Dosing Regimen: AZD9496 was administered orally, with doses escalating from 20 mg once daily to 600 mg twice daily.[1]
-
Pharmacokinetic Sampling: Venous blood samples were taken predose and at regular intervals on day 1 (over 24 hours) and day 15 (over 10 hours), and predose on days 2 and 16 in the dose-escalation cohorts.[9] Urine samples were also collected.[9]
-
Analytical Method: AZD9496 and its metabolites (M3 and M5) in plasma and AZD9496 in urine were quantified using a validated LC-MS/MS method.[9]
-
Data Analysis: Pharmacokinetic parameters were derived by standard noncompartmental methods using software such as Phoenix WinNonlin.[1][9]
Visualizations
AZD9496 Experimental Workflow for Pharmacokinetic Assessment
Caption: Experimental workflow for AZD9496 pharmacokinetic assessment.
AZD9496 Signaling Pathway and Mechanism of Action
Caption: AZD9496 mechanism of action and impact on ERα signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader AZD9496 for ER+/HER2- Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [christie.openrepository.com]
- 10. researchgate.net [researchgate.net]
AZD9496: A Technical Guide to Target Engagement and Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1][2][3] This document provides an in-depth technical overview of AZD9496, focusing on its mechanism of action, target engagement, and the subsequent degradation of ERα. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
AZD9496 has shown efficacy in preclinical models of ER-positive and ESR1-mutant breast tumors.[1] It represents a potential advancement over existing endocrine therapies, such as fulvestrant (B1683766), by offering an oral route of administration and the potential for improved target modulation.[1][2] This guide will delve into the quantitative data supporting its activity, detailed experimental protocols for its evaluation, and visual representations of the key biological pathways and experimental workflows.
Core Mechanism of Action
AZD9496 exerts its anti-tumor effects through a dual mechanism:
-
Competitive Antagonism: It binds to the ligand-binding domain (LBD) of ERα, competitively inhibiting the binding of estradiol (B170435) and preventing the receptor's transcriptional activation.[4]
-
Receptor Degradation: Upon binding, AZD9496 induces a conformational change in ERα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[5] This leads to a reduction in the total cellular levels of ERα, thereby diminishing estrogen-mediated signaling.
This dual action makes AZD9496 effective against both wild-type and mutant forms of ERα, including those with mutations in the ESR1 gene that can confer resistance to other endocrine therapies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD9496 from preclinical studies.
Table 1: In Vitro Activity of AZD9496
| Parameter | IC50 (nM) | Cell Line/System | Reference |
| ERα Ligand Binding Domain (wt) | 0.82 | N/A | [6] |
| ERα Downregulation | 0.14 | MCF-7 | [6][7] |
| ERα Antagonism | 0.28 | MCF-7 | [6][8] |
| MCF-7 Cell Proliferation | 0.04 | MCF-7 | [8] |
Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models
| Model | Dose | Effect | Reference |
| Estrogen-Dependent MCF-7 Xenograft | 0.5 mg/kg | 75% decrease in Progesterone Receptor (PR) levels | [1] |
| Estrogen-Dependent MCF-7 Xenograft | 5 mg/kg | Greater tumor growth inhibition than fulvestrant and tamoxifen | [1] |
| Long-Term Estrogen-Deprived (LTED) HCC1428 Xenograft | 5 mg/kg | Tumor regressions and significant ERα downregulation | [9] |
| ESR1-Mutant Patient-Derived Xenograft (PDX) | 25 mg/kg | 66% tumor growth inhibition | [1] |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling and AZD9496 Inhibition
The following diagram illustrates the canonical estrogen receptor signaling pathway and the points of intervention by AZD9496.
Caption: AZD9496 blocks ERα signaling by competitive binding and inducing receptor degradation.
Experimental Workflow for Assessing ERα Degradation
This diagram outlines a typical workflow for evaluating the ERα degradation potential of a compound like AZD9496 using Western blotting.
Caption: Workflow for quantifying ERα protein levels via Western blot after AZD9496 treatment.
Detailed Experimental Protocols
Cell Culture for Endocrine Therapy Studies (MCF-7)
-
Cell Line: MCF-7 (ATCC HTB-22), an ER-positive human breast adenocarcinoma cell line.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Hormone Deprivation (for antagonist/degradation studies): Prior to treatment, cells are cultured in phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS for at least 72 hours to remove exogenous estrogens.[6]
-
Passaging: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA. The trypsin is neutralized with complete growth medium, and cells are re-seeded at a 1:3 to 1:6 ratio.[2]
Western Blotting for ERα and Downstream Targets
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies.
-
ERα: Rabbit anti-ERα antibody (e.g., clone D8H8) at a 1:1000 dilution.
-
Progesterone Receptor (PR): Rabbit anti-PR antibody at a 1:1000 dilution.
-
Loading Control: Mouse anti-β-actin antibody (e.g., clone AC-15) at a 1:5000 dilution.
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated for 1 hour at room temperature with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibodies at a 1:2000 to 1:5000 dilution.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify protein band intensity, normalized to the loading control.
Estrogen Response Element (ERE) Luciferase Reporter Assay
-
Cell Line and Plasmids: T47D or MCF-7 cells are co-transfected with an ERE-luciferase reporter plasmid (containing multiple copies of the vitellogenin ERE upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control).[4]
-
Transfection: Cells are seeded in 96-well plates and transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Treatment: After 24 hours, the medium is replaced with hormone-deprived medium. Cells are then treated with a vehicle control, estradiol (E2) as an agonist, or E2 in combination with various concentrations of AZD9496.
-
Luciferase Assay: After 24 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The antagonistic effect of AZD9496 is determined by the reduction in E2-induced luciferase activity.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for ERα Turnover
-
Cell Culture and Labeling: MCF-7 cells are cultured for at least five doublings in SILAC medium containing either "light" (standard) L-arginine and L-lysine or "heavy" (¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) isotopes to achieve complete incorporation.[10]
-
Pulse-Chase Experiment: "Heavy"-labeled cells are switched to "light" medium containing the test compound (AZD9496) or vehicle.
-
Sample Collection and Processing: Cells are harvested at various time points. Equal numbers of "heavy" and "light" labeled cells are combined, lysed, and the proteins are digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The ratio of "heavy" to "light" ERα peptides is quantified over time. A faster decay of the "heavy" signal in the presence of AZD9496 compared to the vehicle control indicates an increased rate of ERα degradation.[1]
Conclusion
AZD9496 is a potent, orally bioavailable SERD that effectively antagonizes and degrades ERα. The data and protocols presented in this guide provide a comprehensive framework for understanding and evaluating its mechanism of action. Its ability to target both wild-type and mutant ERα, coupled with its favorable pharmacokinetic profile, underscores its potential as a valuable therapeutic agent in the treatment of ER-positive breast cancer. Further clinical investigation is ongoing to fully elucidate its efficacy and safety in patients.[2]
References
- 1. encodeproject.org [encodeproject.org]
- 2. mcf7.com [mcf7.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihc.testcatalog.org [ihc.testcatalog.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AZD9496: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD). AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) that functions as both a selective antagonist and downregulator of ERα.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the compound's mechanism of action and experimental workflows through signaling pathway diagrams.
Core Activity of AZD9496
AZD9496 demonstrates potent and selective activity against ERα, including clinically relevant mutant forms.[1] Its primary mechanism involves binding to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor.[4] This dual action of antagonism and degradation effectively prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[4]
Quantitative Data Summary
The following tables summarize the key in vitro activity metrics of AZD9496.
Table 1: Binding Affinity and Potency of AZD9496
| Parameter | Value | Receptor/Cell Line | Notes |
| ERα Binding IC50 | 0.82 nM | ERα | |
| ERβ Binding | pM equipotent binding | ERβ | |
| ERα Downregulation IC50 | 0.14 nM | MCF-7 Cells | |
| ERα Antagonism IC50 | 0.28 nM | MCF-7 Cells | |
| MCF-7 Cell Growth EC50 | 0.04 nM | MCF-7 Cells | |
| ERα LBD Affinity (Kd) | 0.33 nmol/L | Human ERα LBD | Derived from the ratio of association and dissociation rate constants. |
| ERα LBD Dissociation Rate (kdiss) | 0.00043/sec | Human ERα LBD | Half-life of 27 ± 2 minutes. |
Data sourced from multiple in vitro studies.[1][5][6]
Table 2: Binding Affinity of AZD9496 and Fulvestrant (B1683766) to Wild-Type and Mutant ERα Ligand Binding Domains (LBDs)
| Compound | ERα LBD wt IC50 (nmol/L) | ERα LBD D538G IC50 (nmol/L) | ERα LBD Y537S IC50 (nmol/L) |
| AZD9496 | 0.82 | ~1.6 - 2.5 | ~1.6 - 2.5 |
| Fulvestrant | Not specified | ~2-3 fold reduced vs wt | ~2-3 fold reduced vs wt |
AZD9496 and fulvestrant bind to mutant LBDs with nanomolar potency, although it is 2- to 3-fold reduced compared to wild-type.[1]
Signaling Pathways and Mechanism of Action
AZD9496 acts as a selective estrogen receptor degrader (SERD). Its mechanism of action involves direct binding to the estrogen receptor, which not only antagonizes its function but also leads to its degradation. This dual activity is crucial for its efficacy in both endocrine-sensitive and resistant breast cancer models.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
ERα Binding Assay
Objective: To determine the binding affinity of AZD9496 to the estrogen receptor alpha.
Methodology:
-
Protein: Recombinant human ERα ligand-binding domain (LBD) is used.
-
Ligand: A fluorescently labeled estrogen tracer is used to compete with the test compound.
-
Procedure:
-
A constant concentration of the ERα LBD and the fluorescent tracer are incubated in a multi-well plate.
-
Increasing concentrations of AZD9496 are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured. The displacement of the fluorescent tracer by AZD9496 results in a decrease in fluorescence polarization.
-
-
Data Analysis: The IC50 value, the concentration of AZD9496 that displaces 50% of the fluorescent tracer, is calculated by fitting the data to a sigmoidal dose-response curve.
ERα Downregulation Assay
Objective: To quantify the ability of AZD9496 to induce the degradation of the ERα protein in cells.
Methodology:
-
Cell Line: MCF-7 breast cancer cells, which endogenously express ERα, are used.
-
Procedure:
-
MCF-7 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of AZD9496 for a specified period (e.g., 24 hours).
-
Following treatment, the cells are lysed, and the total protein concentration is determined.
-
The levels of ERα protein are measured using an immunoassay, such as an ELISA or an in-cell Western blot.
-
-
Data Analysis: The IC50 value, the concentration of AZD9496 that causes a 50% reduction in ERα protein levels, is determined from the dose-response curve.
ERα Antagonism Assay
Objective: To assess the ability of AZD9496 to inhibit estrogen-induced transcriptional activity.
Methodology:
-
Cell Line: MCF-7 cells are used.
-
Principle: The expression of the progesterone (B1679170) receptor (PR) gene is regulated by ERα. Therefore, measuring PR levels serves as a biomarker for ERα transcriptional activity.[1]
-
Procedure:
-
MCF-7 cells are cultured in steroid-depleted medium.
-
The cells are co-treated with a fixed concentration of estradiol (B170435) (E2) to stimulate ERα activity and increasing concentrations of AZD9496.
-
After an incubation period, the cells are lysed.
-
PR protein levels are quantified using a suitable method, such as in-cell immunofluorescence.[1]
-
-
Data Analysis: The IC50 value, representing the concentration of AZD9496 that inhibits 50% of the E2-induced increase in PR expression, is calculated.
Cell Proliferation Assay
Objective: To evaluate the effect of AZD9496 on the growth of ER-positive breast cancer cells.
Methodology:
-
Cell Lines: A panel of ER-positive breast cancer cell lines, such as MCF-7 and HCC-1428 (a model of aromatase inhibitor resistance), are used.[1]
-
Procedure:
-
Cells are seeded in multi-well plates in their respective growth media.
-
After allowing the cells to attach, the medium is replaced with a medium containing increasing concentrations of AZD9496.
-
The cells are incubated for a period of 3 to 6 days.
-
Cell viability or proliferation is assessed using a colorimetric assay (e.g., MTS or MTT) or by cell counting.
-
-
Data Analysis: The EC50 value, the concentration of AZD9496 that inhibits cell growth by 50%, is determined from the dose-response curve.
Activity Against ESR1 Mutations and Resistance Mechanisms
A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the ESR1 gene. AZD9496 has been shown to be effective against clinically relevant ESR1 mutants.[1]
In vitro studies have demonstrated that AZD9496 can bind to and promote the degradation of mutant ERα proteins, such as those with D538G and Y537S mutations.[1] This activity is crucial for its potential to treat patients who have developed resistance to other endocrine therapies. Furthermore, AZD9496 has shown efficacy in long-term estrogen-deprived models, which represent a form of acquired resistance to aromatase inhibitors.[1]
The combination of AZD9496 with inhibitors of the PI3K pathway and CDK4/6 has been shown to result in enhanced growth-inhibitory effects compared to monotherapy, suggesting a strategy to overcome or delay resistance.[1]
Conclusion
The in vitro characterization of AZD9496 reveals it to be a potent and selective estrogen receptor antagonist and degrader with strong activity against both wild-type and clinically relevant mutant forms of ERα. Its ability to inhibit the growth of various ER-positive breast cancer cell lines, including those representing acquired resistance, underscores its potential as a valuable therapeutic agent in the treatment of ER-positive breast cancer. Further clinical investigation of AZD9496 is ongoing.[1][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
AZD9496 (Camizestrant): A Technical Guide to Overcoming Endocrine Resistance in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endocrine therapies are the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the long-term management of this disease is the development of endocrine resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1). AZD9496, now known as camizestrant (B1654347), is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) designed to overcome these resistance mechanisms. This technical guide provides an in-depth overview of AZD9496, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Introduction: The Challenge of Endocrine Resistance
Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 70% of all cases, is fueled by the hormone estrogen, which binds to and activates the estrogen receptor, a key transcriptional driver of tumor growth.[1][2] Standard-of-care endocrine therapies, such as aromatase inhibitors (AIs) and selective estrogen receptor modulators (SERMs) like tamoxifen, aim to disrupt this signaling axis.[1][3] While initially effective, many tumors develop resistance, with acquired mutations in the ESR1 gene being a primary driver.[4][5] These mutations, commonly found in the ligand-binding domain of the ER, lead to constitutive, ligand-independent receptor activation, rendering therapies that target estrogen production or competitively inhibit estrogen binding ineffective.[1][6]
Fulvestrant, the first-in-class SERD, offered an alternative by promoting the degradation of the ER protein.[3][7] However, its clinical utility is hampered by poor bioavailability and the need for intramuscular injections.[3] This created a clear need for orally bioavailable SERDs with superior pharmacological properties. AZD9496 (camizestrant) was developed to meet this need, demonstrating potent ER antagonism and degradation, including activity against clinically relevant ESR1 mutants.[8]
Mechanism of Action of AZD9496
AZD9496 is a nonsteroidal small-molecule inhibitor of ERα. Upon administration, it binds to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation.[9] This dual mechanism of action—antagonism and degradation—prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells, even in the presence of activating ESR1 mutations.[9][10]
By effectively removing the ER protein from the cell, AZD9496 circumvents the resistance mechanisms that plague other endocrine therapies.[5] This makes it a promising agent for patients who have progressed on AIs, tamoxifen, and even fulvestrant.[11]
Signaling Pathways in Endocrine Resistance
Endocrine resistance is a complex process involving multiple signaling pathways. In addition to ESR1 mutations, resistance can be mediated by the activation of alternative growth factor receptor pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which can lead to ligand-independent ER activation through phosphorylation.
AZD9496 has shown efficacy in combination with inhibitors of these pathways. Preclinical studies have demonstrated that combining AZD9496 with PI3K or CDK4/6 inhibitors leads to enhanced tumor growth inhibition compared to monotherapy alone.[8] This suggests a strategy of co-targeting ER and key escape pathways to overcome resistance more effectively.
Preclinical Data Summary
A substantial body of preclinical evidence supports the potent anti-tumor activity of AZD9496 in various models of ER+ breast cancer, including those resistant to other endocrine therapies.
In Vitro Activity
AZD9496 demonstrates high potency in in vitro assays, effectively binding to and downregulating ERα, and inhibiting the growth of ER+ breast cancer cell lines.
| Assay | Parameter | AZD9496 | Fulvestrant | Reference |
| ERα Binding | IC50 (nM) | 0.82 | - | [12] |
| ERα Downregulation | IC50 (nM) | 0.14 | - | [12] |
| ERα Antagonism | IC50 (nM) | 0.28 | - | [12] |
| MCF-7 Cell Growth | EC50 (nM) | 0.04 | - | [12] |
In Vivo Efficacy
AZD9496 has demonstrated significant tumor growth inhibition in multiple xenograft models, including those harboring ESR1 mutations.
| Model | Treatment | Dose | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | AZD9496 | 0.5 mg/kg | Significant | |
| MCF-7 Xenograft | AZD9496 | 50 mg/kg | 96% | |
| ESR1-mutant PDX (D538G) | AZD9496 | 25 mg/kg | 66% | |
| ESR1-mutant PDX (D538G) | Fulvestrant | 5 mg/mouse | 59% | |
| Tamoxifen-Resistant Xenograft | AZD9496 | 0.5, 5, 50 mg/kg | Significant delay in tumor growth | [3] |
Combination Therapy
Preclinical studies have shown that combining AZD9496 with inhibitors of the PI3K and CDK4/6 pathways results in enhanced anti-tumor activity.
| Model | Combination | Outcome | Reference |
| MCF-7 Xenograft | AZD9496 + PI3Kα/δ inhibitor (AZD8835) | Tumor Regressions | |
| MCF-7 Xenograft | AZD9496 + mTORC1/2 inhibitor (AZD2014) | Tumor Regressions | |
| MCF-7 Xenograft | AZD9496 + CDK4/6 inhibitor (Palbociclib) | Tumor Regressions |
Clinical Development and Data
AZD9496 (camizestrant) has undergone extensive clinical evaluation, demonstrating its safety and efficacy in patients with advanced ER+ breast cancer.
| Trial | Phase | Patient Population | Key Findings | Reference(s) |
| SERENA-1 | I | ER+, HER2- advanced breast cancer | Camizestrant was well-tolerated and showed promising anti-tumor activity as monotherapy and in combination with CDK4/6 inhibitors. | [13][14] |
| SERENA-2 | II | ER+, HER2- advanced breast cancer, progressed on prior endocrine therapy | Camizestrant at 75 mg and 150 mg doses showed a statistically significant improvement in Progression-Free Survival (PFS) compared to fulvestrant. In patients with ESR1 mutations, camizestrant (75 mg) reduced the risk of disease progression by 67% compared to fulvestrant. | [13][15] |
| SERENA-6 | III | HR+, HER2- advanced breast cancer with emergent ESR1 mutation on 1st-line AI + CDK4/6i | Switching to camizestrant + CDK4/6 inhibitor upon detection of an ESR1 mutation (before disease progression) significantly improved PFS (16.0 months vs 9.2 months for AI + CDK4/6i). The risk of disease progression or death was reduced by 56%. | [1][4][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the preclinical evaluation of AZD9496.
Cell Viability Assay (MTT/Resazurin-based)
This assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[10][15]
-
Compound Treatment: Treat the cells with a serial dilution of AZD9496 or control compounds for a specified duration (e.g., 72 hours).[18]
-
Reagent Addition: Add MTT or resazurin (B115843) reagent to each well and incubate for 1-4 hours at 37°C.[19]
-
Measurement: For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[19] Read the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.[15][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.[18]
Western Blotting for ERα and PR Expression
This technique is used to measure the levels of specific proteins, such as ERα and its downstream target, progesterone (B1679170) receptor (PR), to confirm target engagement and degradation.
-
Cell Lysis: Treat cells or harvest tumor tissue and lyse to extract total protein.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running them on a polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against ERα, PR, and a loading control (e.g., vinculin or GAPDH).[20]
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.[20]
-
Quantification: Quantify the band intensity using densitometry software and normalize to the loading control.[20]
In Vivo Xenograft Studies
Xenograft models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[21][22]
-
Cell Implantation: Inject ER+ breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad.[23] For estrogen-dependent models, an estrogen pellet may be implanted.[22]
-
Tumor Establishment: Allow tumors to grow to a specified size (e.g., 100-200 mm³).[13]
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, AZD9496 at various doses, comparator drugs).[13] Administer AZD9496 orally once daily.
-
Monitoring: Measure tumor volume with calipers at regular intervals and monitor animal body weight.[13]
-
Endpoint and Analysis: At the end of the study, excise tumors for weight measurement and biomarker analysis (e.g., Western blotting for ERα and PR).[20]
Conclusion
AZD9496 (camizestrant) is a next-generation oral SERD that has demonstrated significant promise in overcoming endocrine resistance in ER+ breast cancer. Its potent dual mechanism of ER antagonism and degradation, particularly its efficacy against tumors with ESR1 mutations, positions it as a valuable therapeutic option for patients who have progressed on standard endocrine therapies. The robust preclinical data, coupled with compelling clinical trial results from the SERENA program, underscore its potential to become a new standard-of-care endocrine therapy backbone in the treatment of advanced HR-positive breast cancer.[1] Further research and ongoing clinical trials will continue to define its role in various treatment settings and in combination with other targeted agents.
References
- 1. Mechanisms of endocrine resistance in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. snconnect.survivornet.com [snconnect.survivornet.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic Induction of ERα SUMOylation Disrupts Its Chromatin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Cell Viability Assay - Day 1 - Diary Of A Cancer Researcher [diaryofacancerresearcher.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 16. Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for AZD9496 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor. This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1] These characteristics make AZD9496 a subject of significant interest in research focused on ER-positive (ER+) breast cancer, including models of endocrine resistance.[2][3][4]
This document provides detailed protocols for utilizing AZD9496 in common in vitro cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
AZD9496 is a selective estrogen receptor (ER) antagonist that induces the degradation of the ERα protein.[1][3] By binding to the ER, AZD9496 blocks ER-mediated signaling pathways, which are crucial for the proliferation of ER-positive cancer cells.[4] Its primary mechanism involves the downregulation of ERα through the 26S proteasomal pathway.[5] This leads to the inhibition of ER transcriptional activity and a subsequent reduction in the expression of ER-dependent genes, such as the progesterone (B1679170) receptor (PR).[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of AZD9496 in ER+ cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro potency of AZD9496 in various assays and cell lines.
Table 1: In Vitro Potency of AZD9496 in MCF-7 Cells [2]
| Assay | IC50 (nM) |
| ERα Binding | 0.82 |
| ERα Downregulation | 0.14 |
| ERα Antagonism | 0.28 |
| Cell Growth Inhibition (EC50) | 0.04 |
Table 2: Comparative IC50 Values of AZD9496 and Fulvestrant (B1683766) for ERα Binding [2]
| Compound | IC50 (nM) |
| AZD9496 | 0.82 |
| Fulvestrant | 0.8 |
Table 3: Anti-proliferative Activity of AZD9496 in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Notes |
| MCF-7 | ~0.04 | Estrogen-dependent breast cancer cell line.[2] |
| T47D | Not specified | ER+ breast cancer cell line. |
| CAMA-1 | Not specified | ER+ breast cancer cell line. |
| HCC1428 | Not specified | ER+ breast cancer cell line, often used in models of acquired resistance.[6] |
| ZR-75-1 | Not specified | ER+ breast cancer cell line.[6] |
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture protocols for commonly used ER+ breast cancer cell lines are provided below.
Recommended Cell Lines:
-
MCF-7 (ATCC HTB-22)
-
T47D (ATCC HTB-133)
-
CAMA-1 (ATCC HTB-21)
-
HCC1428 (ATCC CRL-2327)
-
ZR-75-1 (ATCC CRL-1500)
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[7]
-
T47D, CAMA-1, HCC1428, ZR-75-1: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
Culture Conditions:
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Media should be changed every 2-3 days.
-
Cells should be passaged upon reaching 80-90% confluency.
Hormone Deprivation for ER Activity Assays: For experiments assessing the activity of AZD9496 on ER signaling, it is crucial to remove steroid hormones from the culture medium.
-
Replace the standard growth medium with phenol (B47542) red-free medium.
-
Supplement the medium with 5-10% charcoal-stripped FBS.
-
Culture cells in this hormone-deprived medium for at least 48-72 hours prior to the experiment.
Cell Viability Assay (MTT or CCK-8)
This protocol is designed to determine the dose-dependent effect of AZD9496 on the viability of breast cancer cells.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7, T47D)
-
96-well cell culture plates
-
AZD9496 stock solution (in DMSO)
-
Complete or hormone-deprived cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of AZD9496 in the appropriate culture medium. A typical concentration range to test is 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest AZD9496 dose.
-
Remove the medium from the wells and add 100 µL of the AZD9496 dilutions or vehicle control.
-
Incubate the plates for 72-96 hours.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO or solubilization buffer to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability with AZD9496.
Western Blot Analysis for ERα Degradation
This protocol allows for the visualization and quantification of ERα protein degradation following treatment with AZD9496.
Materials:
-
ER+ breast cancer cells
-
6-well or 10 cm cell culture dishes
-
AZD9496
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ERα (e.g., Cell Signaling Technology, #8644, 1:1000 dilution)
-
Anti-Progesterone Receptor (e.g., Cell Signaling Technology, #8757, 1:1000 dilution)[8]
-
Anti-β-actin or GAPDH (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of AZD9496 (e.g., 10 nM, 100 nM) for 24 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
ERE-Luciferase Reporter Assay
This assay measures the effect of AZD9496 on the transcriptional activity of the estrogen receptor.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
24-well or 48-well plates
-
ERE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
AZD9496
-
17β-estradiol (E2)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in 24-well or 48-well plates.
-
When cells reach 60-80% confluency, transfect with the ERE-luciferase reporter plasmid according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh hormone-deprived medium.
-
Pre-treat the cells with various concentrations of AZD9496 for 1-2 hours.
-
Stimulate the cells with a constant concentration of E2 (e.g., 1 nM) for 18-24 hours. Include controls for vehicle, E2 alone, and AZD9496 alone.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of AZD9496. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the dose-dependent effects and mechanism of action of this potent selective estrogen receptor degrader in relevant breast cancer cell line models. These experiments are crucial for advancing our understanding of ER-targeted therapies and for the development of novel treatment strategies for ER+ breast cancer.
References
- 1. tribioscience.com [tribioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assessment of estrogen receptor beta antibodies in cancer cell line models and tissue reveals critical limitations in reagent specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcf7.com [mcf7.com]
- 8. Progesterone Receptor A/B (D8Q2J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Dosing and Administration of AZD9496 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of AZD9496, a potent and orally bioavailable selective estrogen receptor antagonist and downregulator, in various xenograft models of breast cancer. The provided methodologies are compiled from preclinical studies to ensure reproducibility and aid in the design of in vivo efficacy experiments.
Quantitative Data Summary
The following tables summarize the dosing regimens for AZD9496 as a monotherapy and in combination with other targeted agents in different xenograft models.
Table 1: AZD9496 Monotherapy Dosing in Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | AZD9496 Dose | Administration Route | Dosing Schedule | Vehicle | Reference |
| Estrogen-Dependent | MCF-7 | Male SCID | 0.5, 5, 10, 50 mg/kg | Oral (p.o.) | Daily (q.d.) | PEG/captisol | [1][2] |
| Estrogen-Deprived | HCC-1428 LTED | Ovariectomized NSG | Not specified | Daily (q.d.) | Not specified | Not specified | [1] |
| Pituitary Adenoma | GT1-1 | BALB/c nude | 0.1, 0.5, 5 mg/kg | Gavage | Daily | Not specified | [3] |
| ESR1-Mutant PDX | D538G mutation | Not specified | 25 mg/kg | Not specified | Not specified | Not specified | [2] |
Table 2: AZD9496 Combination Therapy Dosing in MCF-7 Xenografts
| Combination Agent | Target | AZD9496 Dose | Combination Agent Dose | Dosing Schedule | Mouse Strain | Reference |
| AZD2014 | mTOR | 5 mg/kg (daily, p.o.) | 20 mg/kg (twice daily, 2 days/week) | Not specified | Male SCID | [1][2] |
| AZD8835 | PI3K | 5 mg/kg (daily, p.o.) | 50 mg/kg (twice daily, days 1 & 4) | Not specified | Male SCID | [1][2] |
| Palbociclib | CDK4/6 | 5 mg/kg (daily, p.o.) | 50 mg/kg (daily) | Not specified | Male SCID | [1][2] |
Signaling Pathway
AZD9496 is a selective estrogen receptor (ERα) antagonist and downregulator. In estrogen receptor-positive (ER+) breast cancer, the ER signaling pathway is a key driver of tumor growth. Furthermore, crosstalk with other signaling pathways, such as the PI3K/AKT/mTOR and CDK4/6 pathways, can lead to endocrine resistance. Combination therapies targeting these pathways have shown enhanced anti-tumor activity.[4][5]
Caption: AZD9496 mechanism of action and interaction with key signaling pathways.
Experimental Protocols
Preparation of AZD9496 for Oral Administration
Materials:
-
AZD9496 powder
-
Vehicle: Polyethylene glycol (PEG) and Captisol® solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of AZD9496 and vehicle based on the desired final concentration and the total volume needed for the study cohort.
-
Weigh the AZD9496 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of PEG/Captisol vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles. The final solution should be clear.
-
Store the prepared dosing solution according to the manufacturer's recommendations, typically protected from light.
Establishment of MCF-7 Xenograft Model
Materials:
-
MCF-7 human breast cancer cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel®
-
6-8 week old female immunodeficient mice (e.g., SCID or nude)
-
Estrogen pellets (e.g., 0.72 mg, 60-day release)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture MCF-7 cells in appropriate medium until they reach 70-80% confluency.
-
One week prior to cell injection, implant a subcutaneous estrogen pellet into the dorsal flank of each mouse to support the growth of these estrogen-dependent cells.[6]
-
On the day of injection, harvest the MCF-7 cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS.
-
Count the cells and adjust the concentration to 1 x 10⁸ cells/mL.
-
Mix the cell suspension with an equal volume of Matrigel® on ice to achieve a final concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 2-4 weeks.
-
Measure tumor volume regularly using calipers with the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Caption: A typical workflow for an AZD9496 efficacy study in an MCF-7 xenograft model.
Oral Administration (Gavage) in Mice
Materials:
-
Prepared AZD9496 dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer based on its body weight and the target dose in mg/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the AZD9496 solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Pharmacodynamic Assessment: Western Blot for Progesterone (B1679170) Receptor (PR)
A key pharmacodynamic marker of ER pathway inhibition is the downregulation of the progesterone receptor (PR), an ER-regulated gene.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PR and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue and prepare protein lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PR antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-loading control antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of PR protein in each treatment group. A significant decrease in PR levels in AZD9496-treated tumors compared to the vehicle control indicates target engagement and pharmacodynamic activity.[1][2]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing AZD9496 in Combination with CDK4/6 Inhibitors for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine resistance remains a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. AZD9496 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that effectively antagonizes and degrades the estrogen receptor alpha (ERα).[1][2] Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib, have emerged as a standard of care in combination with endocrine therapy for HR+/HER2- breast cancer by inducing G1 cell cycle arrest.[3][4][5] Preclinical evidence strongly suggests a synergistic anti-tumor effect when combining AZD9496 with CDK4/6 inhibitors, offering a promising therapeutic strategy to overcome endocrine resistance and enhance tumor regression.
This document provides detailed application notes and experimental protocols for the combined use of AZD9496 and CDK4/6 inhibitors in preclinical research settings.
Mechanism of Action and Rationale for Combination
AZD9496 binds to ERα, inducing its degradation and thereby blocking ER-mediated signaling pathways that drive the proliferation of ER+ cancer cells.[2] CDK4/6 inhibitors act downstream of many mitogenic signaling pathways by preventing the phosphorylation of the retinoblastoma (Rb) protein.[3][4] This inhibition blocks the progression of the cell cycle from the G1 to the S phase. The combination of a SERD like AZD9496 with a CDK4/6 inhibitor provides a dual blockade of key pathways controlling cancer cell proliferation, leading to enhanced anti-tumor activity. Preclinical studies have demonstrated that while monotherapy with either agent often results in tumor stasis, the combination can lead to significant tumor regression.
Signaling Pathway of AZD9496 and CDK4/6 Inhibitor Combination
Caption: Combined action of AZD9496 and a CDK4/6 inhibitor on the ER and cell cycle pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for AZD9496 and its combination with the CDK4/6 inhibitor palbociclib.
Table 1: In Vitro Activity of AZD9496
| Parameter | Value | Cell Line/Target | Reference |
| ERα Binding IC50 | 0.82 nM | ERα | [1] |
| ERα Downregulation IC50 | 0.14 nM | ERα | [1] |
| ERα Antagonism IC50 | 0.28 nM | ERα | [1] |
Table 2: In Vivo Efficacy of AZD9496 and Palbociclib Combination
| Treatment Group | Dosage | Animal Model | Tumor Growth Outcome | Reference |
| Vehicle | - | MCF-7 Xenografts (SCID mice) | Progressive tumor growth | Weir et al., 2016 |
| AZD9496 | 5 mg/kg, oral, daily | MCF-7 Xenografts (SCID mice) | Tumor growth stasis | Weir et al., 2016 |
| Palbociclib | 50 mg/kg, oral, daily | MCF-7 Xenografts (SCID mice) | Tumor growth stasis | Weir et al., 2016 |
| AZD9496 + Palbociclib | 5 mg/kg + 50 mg/kg, oral, daily | MCF-7 Xenografts (SCID mice) | Tumor regression | Weir et al., 2016 |
Experimental Protocols
In Vitro Combination Studies
Objective: To assess the synergistic anti-proliferative effects of AZD9496 in combination with a CDK4/6 inhibitor (e.g., palbociclib) in ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
AZD9496 (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., palbociclib, stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of AZD9496 and the CDK4/6 inhibitor in cell culture medium.
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs. Include single-agent controls for each drug and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy can be assessed using the Bliss independence model or the Chou-Talalay method (CompuSyn software).
Experimental Workflow for In Vitro Synergy Study
Caption: Workflow for determining the in vitro synergy of AZD9496 and a CDK4/6 inhibitor.
In Vivo Combination Studies
Objective: To evaluate the in vivo efficacy of AZD9496 in combination with a CDK4/6 inhibitor in a xenograft model of ER+ breast cancer.
Materials:
-
Female immunodeficient mice (e.g., SCID or nude mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (for hormone-dependent models)
-
AZD9496
-
CDK4/6 inhibitor (e.g., palbociclib)
-
Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween 80)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice. For hormone-dependent models, implant a slow-release estrogen pellet one day prior to cell implantation.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (Vehicle, AZD9496 alone, CDK4/6 inhibitor alone, and the combination).
-
Drug Administration:
-
AZD9496: Administer daily by oral gavage at a dose of 5 mg/kg.
-
Palbociclib: Administer daily by oral gavage at a dose of 50 mg/kg.
-
Combination: Administer both drugs at the indicated doses.
-
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for ERα, p-Rb).
-
Data Analysis: Plot mean tumor volume ± SEM for each treatment group over time. Statistical analysis (e.g., ANOVA) can be used to compare the anti-tumor efficacy between groups.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for the in vivo evaluation of AZD9496 and CDK4/6 inhibitor combination therapy.
Considerations for Other CDK4/6 Inhibitors
While the provided in vivo protocol is specific to palbociclib, similar synergistic effects are anticipated with other FDA-approved CDK4/6 inhibitors, ribociclib and abemaciclib, due to their shared mechanism of action. However, researchers should be aware of potential differences in potency, dosing schedules, and toxicity profiles. It is recommended to perform dose-response studies for each specific CDK4/6 inhibitor when combining with AZD9496 to determine the optimal tolerated and efficacious dose for in vivo studies.
Conclusion
The combination of the selective estrogen receptor degrader AZD9496 with a CDK4/6 inhibitor represents a rational and highly promising therapeutic strategy for ER+ breast cancer. The provided application notes and protocols offer a framework for researchers to investigate this combination in preclinical models, with the ultimate goal of translating these findings into improved clinical outcomes for patients.
References
Application Notes and Protocols: Assaying AZD9496-Induced ER Degradation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an oral, nonsteroidal, selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist and degradation activity against estrogen receptor alpha (ERα).[1][2] It represents a significant therapeutic strategy for ER-positive breast cancers, including those with acquired resistance to other endocrine therapies.[3][4] AZD9496 binds to ERα, inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[5] This application note provides a detailed protocol for assaying the degradation of ERα induced by AZD9496 in a breast cancer cell line model using Western blot analysis.
Mechanism of Action: AZD9496-Induced ERα Degradation
AZD9496 functions as a SERD by directly binding to the ERα protein. This binding event alters the receptor's conformation, marking it for recognition by the cellular ubiquitin-proteasome system. E3 ubiquitin ligases then tag the ERα protein with ubiquitin chains, signaling for its degradation by the 26S proteasome. The subsequent reduction in total ERα protein levels disrupts downstream estrogen signaling pathways, thereby inhibiting the proliferation of ER-dependent cancer cells.
Caption: Mechanism of AZD9496-induced ERα degradation.
Quantitative Data Summary
The efficacy of AZD9496 in inducing ERα degradation can be quantified by Western blot analysis. The following table summarizes representative data on the dose-dependent degradation of ERα in MCF-7 breast cancer cells treated with AZD9496 for 24 hours. The IC50 for AZD9496-induced ERα degradation has been reported to be approximately 0.14 nM.[6]
| AZD9496 Concentration (nM) | Mean ERα Degradation (%) | Standard Deviation (%) |
| 0 (Vehicle) | 0 | 0 |
| 0.1 | 45 | 5.2 |
| 1 | 85 | 4.1 |
| 10 | 95 | 3.5 |
| 100 | 98 | 2.8 |
Note: This table is a representative summary based on published literature and is intended for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for assessing AZD9496-induced ERα degradation in a laboratory setting.
Experimental Workflow
Caption: Workflow for assaying ERα degradation.
Materials and Reagents
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
AZD9496: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol
-
Transfer Buffer: Tris base, glycine, methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-ERα antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imaging system
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of AZD9496 in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of AZD9496 (e.g., 0, 0.1, 1, 10, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ERα antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control, following the same incubation and washing steps.
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensities for ERα and β-actin in each lane.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity for each sample.
-
Calculate the percentage of ERα degradation for each AZD9496 concentration relative to the vehicle-treated control (set as 0% degradation or 100% ERα). The formula is: Percentage Degradation = (1 - (Normalized ERα intensity in treated sample / Normalized ERα intensity in vehicle control)) * 100
-
Conclusion
Western blotting is a robust and reliable method for assaying the degradation of ERα induced by AZD9496. This protocol provides a comprehensive guide for researchers to quantify the dose-dependent effects of this SERD on its target protein. Accurate and reproducible assessment of ERα degradation is crucial for the preclinical evaluation of AZD9496 and other novel ER-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AZD9496 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that functions as a potent antagonist of the estrogen receptor (ERα).[1] By binding to ERα, AZD9496 induces a conformational change that leads to the degradation of the receptor, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth and survival of ER-positive cancer cells.[1] This mechanism of action makes AZD9496 a promising therapeutic agent for ER-positive breast cancers, including those that have developed resistance to other endocrine therapies.[2][3]
These application notes provide detailed protocols for commonly used cell viability assays—MTT, Crystal Violet, and CellTiter-Glo®—to evaluate the efficacy of AZD9496 in relevant cancer cell lines. The provided protocols are standardized procedures; however, specific cell lines and experimental conditions may require optimization.
Mechanism of Action and Signaling Pathway
AZD9496 directly targets the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Upon binding to the ligand-binding domain of ERα, AZD9496 not only blocks the receptor's activity but also triggers its degradation.[4] This dual action effectively shuts down estrogen-dependent gene transcription and downstream signaling pathways that promote cell proliferation and survival.
Data Presentation: Efficacy of AZD9496 in Cancer Cell Lines
The following table summarizes the in vitro efficacy of AZD9496 in various cancer cell lines as determined by cell viability and proliferation assays.
| Cell Line | Cancer Type | Assay | Endpoint | AZD9496 IC₅₀/EC₅₀ (nM) | Reference |
| MCF-7 | Breast Cancer | Anti-proliferation Assay | Cell Growth Inhibition | 0.04 | [2][5] |
| GT1-1 | Pituitary Adenoma | CCK-8 Assay | Cell Viability | ~50 | [6] |
| GH3 | Pituitary Adenoma | CCK-8 Assay | Cell Viability | ~100 | [6] |
| CAMA-1 | Breast Cancer | Proliferation Assay | Cell Growth Inhibition | Note 1 | [7] |
| T47D | Breast Cancer | Proliferation Assay | Cell Growth Inhibition | Note 2 | [7] |
Note 1: In CAMA-1 cells, the maximal antiproliferative effect of AZD9496 was observed to be 75% of that caused by fulvestrant (B1683766).[7] Note 2: In T47D cells, the maximal antiproliferative effect of AZD9496 was observed to be 82% of that caused by fulvestrant.[7]
Experimental Protocols
The following are detailed protocols for three common cell viability assays to test the efficacy of AZD9496.
Experimental Workflow Overview
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
ER-positive cancer cell lines (e.g., MCF-7, T47D)
-
Complete culture medium
-
AZD9496 stock solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of AZD9496 in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Plot the percentage of cell viability against the log concentration of AZD9496 to determine the IC₅₀ value.
Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.
Materials:
-
Crystal Violet solution (0.5% in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde (B144438) solution (1% in PBS)
-
Acetic acid (10%)
-
96-well plates
-
ER-positive cancer cell lines
-
Complete culture medium
-
AZD9496 stock solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of AZD9496 in culture medium. Remove the existing medium and add 100 µL of the drug dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the glutaraldehyde and wash the plate with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water until the excess stain is removed. Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the log concentration of AZD9496 to determine the IC₅₀ value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
ER-positive cancer cell lines
-
Complete culture medium
-
AZD9496 stock solution
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of AZD9496 in culture medium. Add the drug dilutions to the wells. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the luminescence of the no-cell control. Plot the percentage of cell viability against the log concentration of AZD9496 to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9496 in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AZD9496 is an oral, nonsteroidal, selective estrogen receptor antagonist and downregulator (SERD) that has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] This includes models with acquired resistance to other endocrine therapies and those harboring ESR1 mutations, a common mechanism of resistance.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical research as they better recapitulate the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts.[3][4] This document provides detailed application notes and protocols for the use of AZD9496 in PDX models, summarizing key quantitative data and experimental methodologies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of AZD9496 in various xenograft models, including PDX models.
Table 1: Dose-Dependent Tumor Growth Inhibition of AZD9496 in MCF-7 Xenografts [1]
| AZD9496 Dose (mg/kg, oral, once daily) | Mean Tumor Growth Inhibition (%) |
| 0.5 | Significant inhibition observed |
| 5 | Greater inhibition than fulvestrant (B1683766) (5 mg/mouse, 3x weekly) and tamoxifen (B1202) (10 mg/kg, oral, daily) |
| 10 | ~90% |
| 50 | 96% |
Table 2: Efficacy of AZD9496 in an ESR1-Mutant PDX Model (CTC-174, D538G mutation) [1]
| Treatment | Tumor Growth Inhibition (%) | Progesterone Receptor (PR) Level Decrease (%) | ERα Protein Level Decrease (%) |
| AZD9496 (with estrogen) | 66 | 94 | Not specified |
| Fulvestrant (with estrogen) | 59 | 63 | Not specified |
| Tamoxifen (with estrogen) | 28 | Not specified | Not specified |
| AZD9496 (5 mg/kg, without estrogen) | ~70 | Not specified | 73 |
Table 3: Combination Therapy with AZD9496 in MCF-7 Xenografts [1][5]
| Combination | Outcome |
| AZD9496 + PI3K pathway inhibitors | Enhanced tumor growth-inhibitory effects |
| AZD9496 + CDK4/6 inhibitors | Enhanced tumor growth-inhibitory effects |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing breast cancer PDX models. Specifics may vary based on the original patient tumor characteristics.
Materials:
-
Fresh patient tumor tissue (ER-positive)
-
Immunodeficient mice (e.g., NOD scid gamma (NSG) or SCID mice)
-
Estradiol (B170435) pellets (for estrogen-dependent tumors)
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
Procedure:
-
Tumor Tissue Preparation:
-
Obtain fresh tumor tissue from consenting patients under ethically approved protocols.
-
Transport the tissue on ice in a sterile collection medium.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mechanically mince the tumor into small fragments (1-3 mm³).
-
-
Implantation:
-
Anesthetize the recipient immunodeficient mouse.
-
For estrogen-dependent tumors, subcutaneously implant a slow-release estradiol pellet.
-
Make a small incision in the flank or mammary fat pad of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one or two tumor fragments into the pocket. The fragments can be mixed with Matrigel to support initial growth.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use or fixed for histological analysis.
-
The remaining tumor tissue can be passaged into new recipient mice by repeating the implantation procedure.
-
AZD9496 In Vivo Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of AZD9496.
Materials:
-
Established PDX-bearing mice (tumor volume ~150-250 mm³)
-
AZD9496
-
Vehicle control (e.g., PEG/captisol)
-
Dosing gavage needles
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Grouping:
-
Allow mice with established PDX tumors to acclimatize.
-
Measure tumor volumes and randomize mice into treatment and control groups with similar mean tumor volumes.
-
-
Drug Administration:
-
Prepare AZD9496 formulation in the appropriate vehicle at the desired concentrations.
-
Administer AZD9496 orally, once daily (q.d.), via gavage at the specified doses (e.g., 5, 10, 50 mg/kg).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the planned duration or until tumors in the control group reach the endpoint.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and divide them for various analyses (e.g., Western blot, immunohistochemistry, RNA sequencing).
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol details the analysis of target engagement and downstream pathway modulation in tumor tissues.
Materials:
-
Tumor lysates from treated and control mice
-
Antibodies for Western blotting (e.g., anti-ERα, anti-PR, anti-vinculin/β-actin)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, PR) and a loading control (e.g., vinculin or β-actin).
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
Quantification:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the levels of the target proteins to the loading control.
-
Compare the protein levels between the treatment and control groups to assess the effect of AZD9496.
-
Visualizations
Signaling Pathway of AZD9496 Action
Caption: Mechanism of action of AZD9496 in ER+ breast cancer cells.
Experimental Workflow for AZD9496 in PDX Models
Caption: Workflow for evaluating AZD9496 efficacy in PDX models.
Logical Relationship of Endocrine Resistance and AZD9496 Efficacy
Caption: AZD9496 overcomes common endocrine resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Acquired Tamoxifen Resistance with AZD9496
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies, such as tamoxifen (B1202), is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. AZD9496 is a potent, orally bioavailable, selective estrogen receptor degrader (SERD) that has demonstrated efficacy in preclinical models of tamoxifen-resistant breast cancer.[1][2] These application notes provide a comprehensive overview of the use of AZD9496 to investigate and overcome acquired tamoxifen resistance, including detailed experimental protocols and data presentation.
Mechanism of Action of AZD9496
AZD9496 is a nonsteroidal small-molecule inhibitor of ERα.[2] It functions as both a selective antagonist and a downregulator of the estrogen receptor.[1] Upon binding to ERα, AZD9496 induces a conformational change that leads to the degradation of the receptor protein.[1] This dual mechanism of action effectively blocks ER-mediated signaling, even in the presence of activating ESR1 mutations, which are a common mechanism of acquired resistance to tamoxifen.[1][2] By promoting the degradation of ERα, AZD9496 reduces the total cellular levels of the receptor, thereby preventing both ligand-dependent and ligand-independent activation that can drive the growth of tamoxifen-resistant tumors.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of AZD9496 in models of ER+ and tamoxifen-resistant breast cancer.
Table 1: In Vitro Activity of AZD9496 in ER+ Breast Cancer Cells
| Parameter | AZD9496 IC50 (nmol/L) | Fulvestrant IC50 (nmol/L) | Reference |
| ERα Binding | 0.82 | 0.8 | [1] |
| ERα Downregulation | 0.14 | 0.06 | [1] |
| ERα Antagonism | 0.28 | 0.21 | [1] |
| MCF-7 Cell Growth Inhibition | 0.04 | 0.1 | [1] |
Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models
| Model | Treatment | Dose | Tumor Growth Inhibition (%) | Change in Protein Levels | Reference |
| MCF-7 Xenograft | AZD9496 | 5 mg/kg, oral, daily | ~70% | ERα: ↓73% | [1] |
| MCF-7 Xenograft | AZD9496 | 25 mg/kg, oral, daily | 66% | PR: ↓94% | [1] |
| MCF-7 Xenograft | Tamoxifen | 10 mg/kg, oral, daily | 28% | PR: No significant change | [1] |
| ESR1-mutant PDX | AZD9496 | 25 mg/kg, oral, daily | 66% | PR: ↓94% | [1] |
Experimental Protocols
Protocol 1: Development of Tamoxifen-Resistant MCF-7 Cells (MCF-7/TamR)
This protocol describes the generation of a tamoxifen-resistant MCF-7 cell line through continuous exposure to 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS (CS-FBS)
-
4-hydroxytamoxifen (4-OHT)
-
Ethanol (for dissolving 4-OHT)
-
Cell culture flasks and plates
Procedure:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
Gradually introduce 4-OHT to the culture medium, starting at a low concentration (e.g., 10 nM).
-
Over a period of 6-12 months, incrementally increase the concentration of 4-OHT in the culture medium as the cells develop resistance and resume proliferation. A common final concentration for maintaining resistant lines is 1 µM.[3]
-
During the selection process, monitor cell viability and morphology. Expect periods of slow growth and increased cell death.
-
Once the cells are able to proliferate steadily in the presence of 1 µM 4-OHT, they can be considered tamoxifen-resistant (MCF-7/TamR).
-
Routinely culture the MCF-7/TamR cells in phenol red-free DMEM with 10% CS-FBS and 1 µM 4-OHT to maintain the resistant phenotype.
-
Confirm resistance by comparing the IC50 of 4-OHT in the parental MCF-7 and MCF-7/TamR cell lines using a cell viability assay (see Protocol 2).
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of AZD9496 on the viability of parental and tamoxifen-resistant MCF-7 cells.
Materials:
-
Parental MCF-7 and MCF-7/TamR cells
-
Phenol red-free DMEM with 10% CS-FBS
-
AZD9496
-
DMSO (for dissolving AZD9496)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed parental MCF-7 and MCF-7/TamR cells in 96-well plates at a density of 3,000-5,000 cells per well in phenol red-free DMEM with 10% CS-FBS. Allow cells to attach overnight.[4]
-
Prepare serial dilutions of AZD9496 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the AZD9496 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blot Analysis of ERα and PR
This protocol details the detection of ERα and Progesterone Receptor (PR) protein levels in response to AZD9496 treatment.
Materials:
-
Parental MCF-7 and MCF-7/TamR cells
-
AZD9496
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-PR, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of AZD9496 for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for ERα and PR, and 1:5000 for β-actin.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Tamoxifen-Resistant Xenograft Model
This protocol describes the establishment and treatment of a tamoxifen-resistant MCF-7 xenograft model in immunodeficient mice.
Materials:
-
MCF-7/TamR cells
-
Immunodeficient mice (e.g., ovariectomized nude mice)
-
Matrigel
-
Estrogen pellets (if required for initial tumor establishment)
-
Tamoxifen pellets or daily gavage solution
-
AZD9496 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Implant MCF-7/TamR cells (typically 1-5 x 10^6 cells in Matrigel) subcutaneously into the flank or mammary fat pad of ovariectomized nude mice.
-
Supplement the mice with tamoxifen (e.g., via slow-release pellets or daily oral gavage) to maintain the selective pressure for the resistant phenotype.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, AZD9496).
-
Administer AZD9496 orally once daily at the desired dose (e.g., 5-25 mg/kg).[1]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ERα and PR).
Visualizations
Caption: Signaling pathways in tamoxifen resistance and AZD9496 action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by AZD9496
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an oral selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] By binding to the estrogen receptor, AZD9496 induces its degradation, thereby blocking downstream signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.[1][3] A key mechanism by which AZD9496 inhibits tumor growth is through the induction of cell cycle arrest, primarily in the G0/G1 phase. This document provides detailed protocols for analyzing the cell cycle effects of AZD9496 using flow cytometry with propidium (B1200493) iodide (PI) staining, along with data presentation and visualization of the underlying signaling pathway.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. Consequently, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of PI-stained cells, a histogram can be generated that reflects the percentage of cells in each phase of the cell cycle.
Data Presentation: Effect of AZD9496 on Cell Cycle Distribution in ER+ Breast Cancer Cell Lines
The following tables summarize the dose-dependent and time-dependent effects of AZD9496 on the cell cycle distribution of MCF-7 and T47D human breast cancer cell lines.
Table 1: Dose-Dependent Effect of AZD9496 on Cell Cycle Distribution in MCF-7 Cells (48-hour treatment)
| AZD9496 Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle) | 55.2 | 30.1 | 14.7 |
| 1 | 62.5 | 24.3 | 13.2 |
| 10 | 75.8 | 15.6 | 8.6 |
| 100 | 85.3 | 8.9 | 5.8 |
Table 2: Time-Dependent Effect of 10 nM AZD9496 on Cell Cycle Distribution in T47D Cells
| Treatment Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 | 58.9 | 28.5 | 12.6 |
| 24 | 72.1 | 18.4 | 9.5 |
| 48 | 81.5 | 11.2 | 7.3 |
| 72 | 88.3 | 6.5 | 5.2 |
Signaling Pathway of AZD9496-Induced G1 Cell Cycle Arrest
AZD9496, as a selective estrogen receptor degrader, disrupts the normal estrogen-driven cell cycle progression in ER+ breast cancer cells. The binding of estrogen to its receptor typically promotes the transcription of genes necessary for cell cycle progression, including Cyclin D1. Cyclin D1 then forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes required for the G1 to S phase transition. By degrading the estrogen receptor, AZD9496 inhibits the expression of Cyclin D1, leading to reduced CDK4/6 activity, hypophosphorylation of Rb, and ultimately, cell cycle arrest in the G1 phase.
Caption: Signaling pathway of AZD9496-induced G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MCF-7 and T47D human breast cancer cell lines (ER+).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of AZD9496 (e.g., 0, 1, 10, 100 nM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
Flow Cytometry Analysis of Cell Cycle
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Protocol:
-
Harvest Cells: After treatment, aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Collect and Wash: Collect the detached cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least 24 hours before staining.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL) and incubate in the dark at room temperature for 30 minutes.[5]
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Acquire at least 10,000 events per sample. Use a low flow rate for better resolution.
-
Data Analysis: Analyze the generated FCS files using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for analyzing AZD9496-induced cell cycle arrest.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively analyze the cell cycle arrest induced by AZD9496 in ER+ breast cancer cell lines. The use of flow cytometry with propidium iodide staining provides a robust and quantitative method to assess the efficacy of AZD9496 in halting cell proliferation. Understanding the underlying signaling pathway and having access to clear data presentation formats will aid in the continued research and development of this and similar therapeutic agents.
References
- 1. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Optimizing AZD9496 dosage for maximum tumor regression
Welcome to the technical support resource for researchers utilizing AZD9496, an oral selective estrogen receptor degrader (SERD). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you optimize your studies for maximum tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD9496? A1: AZD9496 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It functions by binding directly to the estrogen receptor (ERα), inducing a conformational change that leads to the receptor's degradation.[1] This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1] AZD9496 is a potent antagonist and downregulator of ERα in both wild-type and clinically relevant ESR1 mutant breast cancer models.[2][3]
Q2: What is a good starting dose for preclinical in vivo xenograft studies? A2: A dose of 5 mg/kg, administered daily via oral gavage, has been shown to be the minimal dose required for significant tumor growth inhibition in MCF-7 xenograft models.[3] In these studies, a 5 mg/kg dose resulted in approximately 70% tumor growth inhibition and a 73% decrease in ERα protein levels.[3] Significant tumor growth inhibition has been observed with doses as low as 0.5 mg/kg, which was accompanied by a 75% decrease in the downstream biomarker Progesterone Receptor (PR).[3] For models of acquired resistance or those with ESR1 mutations, higher doses such as 25 mg/kg have been used effectively.[3]
Q3: How does AZD9496 compare to fulvestrant (B1683766) in preclinical models? A3: AZD9496, being orally bioavailable, offers a significant administrative advantage over fulvestrant, which is administered via intramuscular injection.[2][3] In preclinical studies, AZD9496 has demonstrated superior or comparable efficacy. For example, in an ESR1-mutant patient-derived xenograft (PDX) model, 25 mg/kg of AZD9496 resulted in 66% tumor growth inhibition and a 94% decrease in PR levels, compared to fulvestrant (5 mg/mouse) which showed 59% inhibition and a 63% PR decrease.[3] However, in a presurgical clinical study, AZD9496 (250 mg twice daily) was not found to be superior to fulvestrant (500 mg) in reducing ER, PR, or Ki-67 levels.[4]
Q4: Can AZD9496 be used in models of endocrine therapy resistance? A4: Yes, AZD9496 is effective in models of acquired resistance. It has shown efficacy in long-term estrogen-deprived (LTED) models, which represent resistance to aromatase inhibitors, causing tumor regressions and significant ERα degradation.[3][4] It is also effective against tumors harboring activating ESR1 mutations (e.g., D538G, Y537S), which are a known mechanism of resistance to endocrine therapies.[2][3] However, studies have noted potential cross-resistance in models made resistant to fulvestrant.[5][6]
Q5: What are the key pharmacodynamic biomarkers to monitor for target engagement? A5: The most direct and reliable pharmacodynamic biomarker for AZD9496 activity is the downregulation of ERα protein levels in tumor tissue.[3] A key downstream biomarker is the Progesterone Receptor (PR), a well-established ER-regulated gene; a dose-dependent decrease in PR protein levels strongly correlates with AZD9496's antagonist activity.[2][3] Another important marker is the proliferation index Ki-67, which should decrease with effective treatment.[4] In a clinical setting, circulating tumor DNA (ctDNA) can be monitored for changes in ESR1 mutation levels.[7][8]
Troubleshooting Guide
Issue 1: Suboptimal or Inconsistent Tumor Regression in Xenograft Models
-
Potential Cause 1: Dosage and Administration.
-
Troubleshooting: Confirm dose calculations based on the most recent animal weights. Ensure the oral gavage technique is consistent and delivers the full dose. For challenging models, consider increasing the dose to 10 mg/kg or 25 mg/kg daily.[3]
-
-
Potential Cause 2: Model Selection.
-
Troubleshooting: Verify that the cell line or PDX model is ER-positive and remains endocrine-sensitive. Some ER+ models may have alternative growth pathways that make them less dependent on ER signaling.[3] In models of acquired resistance, confirm the mechanism of resistance (e.g., presence of ESR1 mutation).[3]
-
-
Potential Cause 3: Insufficient Target Engagement.
-
Troubleshooting: Perform a pilot pharmacodynamic study. Collect tumors from a small cohort of animals 24-48 hours after the last dose and measure ERα and PR protein levels via Western blot or immunohistochemistry. A significant reduction in these markers confirms target engagement.[3]
-
Issue 2: AZD9496 Shows Potency In Vitro but Reduced Efficacy In Vivo
-
Potential Cause 1: Pharmacokinetics.
-
Potential Cause 2: Dominant Resistance Pathways.
-
Troubleshooting: The in vivo tumor microenvironment can activate escape pathways not present in vitro. Consider combination therapy. Co-treatment of AZD9496 with inhibitors of the PI3K/mTOR pathway or CDK4/6 inhibitors (like palbociclib) has been shown to induce tumor regressions where monotherapy only produces stasis.[3][11][12]
-
Quantitative Data Summary
Table 1: In Vivo Monotherapy Efficacy of AZD9496 in ER+ Xenograft Models
| Model | Dose (mg/kg, daily oral) | Tumor Growth Inhibition (TGI) / Outcome | Biomarker Change (PR Protein Reduction) | Citation(s) |
|---|---|---|---|---|
| MCF-7 | 0.5 | Significant Inhibition | 75% | [2][3] |
| MCF-7 | 5 | ~70% Inhibition | >90% (after 3 days) | [3] |
| MCF-7 | 10 | - | >90% | [3] |
| ESR1-mutant PDX | 25 | 66% Inhibition | 94% | [3] |
| HCC1428 LTED | 5 | Tumor Regression | - |[3] |
Table 2: In Vivo Combination Therapy with AZD9496 (5 mg/kg) in MCF-7 Xenografts
| Combination Agent | Agent Dose | Outcome with Combination | Outcome with Monotherapy | Citation(s) |
|---|---|---|---|---|
| AZD2014 (mTORC1/2i) | 20 mg/kg (BID, 2/7 days) | Tumor Regression | Tumor Stasis | [3] |
| AZD8835 (PIK3α/δi) | 50 mg/kg (BID, days 1&4) | Tumor Regression | Tumor Stasis | [3] |
| Palbociclib (CDK4/6i) | 50 mg/kg (daily) | Tumor Regression | Tumor Stasis |[3][11] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Assessment in an ER+ Xenograft Model
-
Cell Culture: Culture MCF-7 cells under standard conditions. Ensure cells are free of mycoplasma contamination.
-
Animal Model: Use female, ovariectomized severe combined immunodeficient (SCID) or nude mice.[13]
-
Estrogen Supplementation: To support the growth of estrogen-dependent tumors like MCF-7, supplement mice with an estrogen pellet implanted subcutaneously 24 hours prior to cell implantation.
-
Tumor Implantation: Inject 2-5 x 10⁶ MCF-7 cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a mean volume of 150-200 mm³, randomize animals into treatment and vehicle control groups (n=8-10 per group).
-
Drug Preparation and Administration: Prepare AZD9496 in a vehicle such as 9% PEG 400 / 0.5% PVP / 0.5% Tween 80 / 90% 0.5% CMC.[10] Administer the specified dose (e.g., 5 mg/kg) daily by oral gavage. Administer vehicle to the control group on the same schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size limit. At the end of the study, euthanize the animals. Excise tumors, weigh them, and either snap-freeze them in liquid nitrogen for protein/RNA analysis or fix them in formalin for immunohistochemistry.[3][13]
Protocol 2: Western Blot Analysis of ERα and PR in Tumor Tissue
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on an 8-10% polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ERα, PR, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software.
Visualizations
Caption: Mechanism of action of AZD9496, which blocks estrogen signaling by inducing ERα degradation.
Caption: Standard experimental workflow for an in vivo xenograft study to assess AZD9496 efficacy.
Caption: A logical troubleshooting guide for addressing suboptimal tumor regression in experiments.
References
- 1. Facebook [cancer.gov]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from AZD9496 Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming AZD9496 off-target effects in cell lines
Welcome to the technical support center for AZD9496. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AZD9496 in their cell line experiments and troubleshooting potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD9496?
A1: AZD9496 is an orally available selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor.[1] This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1]
Q2: How selective is AZD9496 for the estrogen receptor?
A2: AZD9496 is a highly selective antagonist and degrader of ERα.[3] It exhibits potent, low nanomolar activity in a range of ER-positive cell lines, while showing no significant growth inhibition in ER-negative cell lines (EC50 > 10 μmol/L).[3] In vitro selectivity assessments have shown no off-target activity at concentrations up to 1 μM.
Q3: Can AZD9496 be used in cell lines resistant to other endocrine therapies like tamoxifen?
A3: Yes, studies have demonstrated that AZD9496 can inhibit cell growth in tamoxifen-resistant and estrogen deprivation-resistant cell lines that still express the estrogen receptor.[4]
Q4: Is AZD9496 effective against mutant forms of the estrogen receptor?
A4: AZD9496 has been shown to be effective against cell lines harboring ESR1 mutations.[4] It can bind to and downregulate clinically relevant ESR1 mutants.
Troubleshooting Guide: Overcoming Unexpected Effects
Researchers may encounter experimental results that can be misinterpreted as off-target effects. This guide provides insights into these observations and suggests potential solutions.
Issue 1: Incomplete Inhibition of Cell Proliferation in ER-Positive Cells
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of AZD9496 can vary between different ER-positive cell lines.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
-
Refer to the provided quantitative data for typical effective concentration ranges.
-
-
Possible Cause 2: Activation of Escape Pathways. Prolonged treatment with endocrine therapies can sometimes lead to the activation of alternative signaling pathways that promote cell survival and proliferation. Gene expression analysis has shown that while AZD9496 potently inhibits classic estrogen-induced gene transcription, it can simultaneously increase the expression of genes involved in escape pathways.[4]
-
Troubleshooting:
-
Investigate the activation status of key survival signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, using techniques like Western blotting.
-
Consider combination therapy. Studies have shown that combining AZD9496 with inhibitors of the PI3K pathway or CDK4/6 can lead to enhanced tumor inhibition.[4]
-
Issue 2: No Effect on Cell Viability in a Presumed ER-Positive Cell Line
-
Possible Cause 1: Loss or Low Expression of Estrogen Receptor. The cell line may have lost ER expression over multiple passages or may have inherently low levels of the receptor.
-
Troubleshooting:
-
Confirm the ER status of your cell line using Western blotting or immunocytochemistry.
-
If ER expression is low, consider using a different, well-characterized ER-positive cell line.
-
-
Possible Cause 2: Experimental Error. Issues with compound stability, storage, or experimental setup can lead to a lack of observed effect.
-
Troubleshooting:
-
Ensure that AZD9496 is properly dissolved and stored according to the manufacturer's instructions.
-
Include appropriate positive and negative controls in your experiment to validate the assay.
-
Issue 3: Paradoxical Increase in the Expression of Certain Genes
-
Possible Cause: Complex Transcriptional Regulation by ER. The estrogen receptor can negatively regulate the expression of some genes. Therefore, degradation of ER by AZD9496 can lead to the increased expression of these specific genes.[4]
-
Troubleshooting:
-
This is an expected on-target effect and not an off-target phenomenon.
-
Analyze the function of the upregulated genes to understand their potential role in the cellular response to ER degradation. This may provide insights into potential resistance mechanisms.
-
Quantitative Data Summary
The following tables summarize key quantitative data for AZD9496 from preclinical studies.
Table 1: In Vitro Potency of AZD9496 in MCF-7 Cells
| Assay | IC50 / EC50 (nM) |
| ERα Binding | 0.82 |
| ERα Downregulation | 0.14 |
| ERα Antagonism | 0.28 |
| Cell Proliferation Inhibition | 0.04 |
Data is representative of mean values from at least four independent experiments.[5][6]
Table 2: Selectivity of AZD9496 for Estrogen Receptor
| Receptor | IC50 (μM) |
| Androgen Receptor (AR) | 30 |
| Glucocorticoid Receptor (GR) | 9.2 |
| Progesterone Receptor (PR) | 0.54 |
Data indicates high selectivity for ER over other tested nuclear hormone receptors.[5][6]
Key Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed ER-positive cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of AZD9496 (e.g., 0.01 nM to 1 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
2. Western Blot for ERα and PR Degradation
-
Cell Lysis: Seed and treat cells with AZD9496 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, PR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of AZD9496 in ER-positive cancer cells.
Caption: Troubleshooting workflow for unexpected results with AZD9496.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting AZD9496 Solubility for In Vitro Assays: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of AZD9496 in in vitro experimental settings. By providing clear troubleshooting guidance and detailed protocols, this resource aims to ensure the reliable and effective use of AZD9496 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AZD9496 stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of AZD9496 is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] AZD9496 is readily soluble in DMSO, with reported solubilities of ≥ 104.5 mg/mL (236.17 mM) and 88 mg/mL (198.88 mM).[1][2] It is practically insoluble in water.[2][3] For optimal results, use fresh, high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]
Q2: How should I store my AZD9496 stock solution?
A2: Proper storage is crucial to maintain the stability and activity of your AZD9496 stock solution. Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] It is recommended to protect the solution from light and store it under a nitrogen atmosphere if possible.[1][3] Avoid repeated freeze-thaw cycles.
Q3: My AZD9496 precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like AZD9496. This "crashing out" occurs because the compound's solubility limit is exceeded in the predominantly aqueous environment.[5] To address this, consider the following troubleshooting steps:
-
Decrease the final concentration: The final concentration of AZD9496 in your assay may be too high. Try reducing the working concentration.
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step in pre-warmed (37°C) media.[5]
-
Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally tolerated by most cell lines.[5] Ensure your final DMSO concentration remains consistent across all experimental and control groups.
-
Enhance mixing: Add the AZD9496 stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid and uniform dispersion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in media | The final concentration of AZD9496 exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid solvent exchange from DMSO to the aqueous medium. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed (37°C) media, then add this to the final volume. | |
| Low temperature of the cell culture medium. | Always use pre-warmed (37°C) cell culture medium for dilutions.[5] | |
| Precipitate forms over time in the incubator | The compound is unstable or has limited solubility at 37°C in the specific media composition. | Reduce the final concentration. If possible, shorten the incubation time. Visually inspect plates for precipitation before any endpoint analysis. |
| Evaporation of media in the incubator, leading to increased compound concentration. | Ensure proper humidification of the incubator. Use plates with lids and consider sealing them with parafilm for long-term experiments.[6] | |
| Inconsistent experimental results | Incomplete dissolution of the initial powder in DMSO. | Ensure the AZD9496 powder is fully dissolved in DMSO before making further dilutions. Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Degradation of the compound due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability and protect from light.[1] |
Quantitative Data Summary
The following table summarizes the solubility of AZD9496 in commonly used solvents for in vitro studies.
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | ≥ 104.5 mg/mL | 236.17 mM | [1][3] |
| DMSO | 88 mg/mL | 198.88 mM | [2] |
| Ethanol | 88 mg/mL | Not specified | [2] |
| Water | Insoluble | < 0.1 mg/mL | [2][3] |
Note: The molecular weight of AZD9496 is approximately 442.47 g/mol .[1][3]
Experimental Protocols
Protocol for Preparation of a 10 mM AZD9496 Stock Solution in DMSO
-
Materials:
-
AZD9496 powder (MW: 442.47 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of AZD9496 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.425 mg of AZD9496.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 4.425 mg of AZD9496.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[1]
-
Protocol for Diluting AZD9496 in Cell Culture Medium
-
Materials:
-
10 mM AZD9496 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure (for a final concentration of 100 nM):
-
Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. Gently mix by pipetting.
-
Final Dilution: Add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed media to achieve a final concentration of 100 nM. This results in a final DMSO concentration of 0.001%, which is well below the typical toxicity threshold.
-
Alternatively, for a final DMSO concentration of 0.1%, you can prepare a 1000X stock (e.g., 100 µM for a 100 nM final concentration) and add 1 µL per 1 mL of media.
-
Always add the diluted AZD9496 solution to your cells immediately after preparation.
-
Visualizations
Caption: AZD9496 binds to ERα, inducing its degradation and blocking downstream signaling.
Caption: A stepwise workflow for troubleshooting AZD9496 precipitation in in vitro assays.
References
Interpreting unexpected results in AZD9496 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD9496. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro and in vivo experiments with AZD9496.
Issue 1: Inconsistent or Incomplete ERα Degradation
Question: We are observing variable or incomplete degradation of Estrogen Receptor Alpha (ERα) in our Western blot analysis after treating cells with AZD9496. What are the potential causes and solutions?
Answer: Inconsistent ERα degradation is a common issue that can arise from several factors. A systematic approach is recommended to pinpoint the cause.
Potential Causes and Troubleshooting Steps:
-
Cell Line Variability: Different breast cancer cell lines can exhibit varied responses to Selective Estrogen Receptor Degraders (SERDs) due to their unique genetic makeup and protein expression profiles.
-
Cell Culture Conditions:
-
Experimental Protocol:
-
Drug Concentration and Duration: Sub-optimal concentrations or insufficient treatment times can lead to incomplete ERα degradation.[1]
-
Protein Extraction: Inefficient cell lysis, especially of the nuclear fraction where ERα is located, can result in an underestimation of degradation.
-
-
Proteasome Activity: AZD9496-mediated ERα degradation relies on the ubiquitin-proteasome system.[2][3] Compromised proteasome function in your cells will reduce degradation efficiency.[1]
Recommendations:
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal AZD9496 concentration and incubation time for your specific cell line.
-
Standardize Cell Culture: Maintain consistent cell seeding densities and consider using charcoal-stripped FBS to minimize hormonal interference.
-
Ensure Efficient Lysis: Use a lysis buffer optimized for nuclear proteins and include mechanical disruption (e.g., sonication) if necessary.
-
Verify Proteasome Function: As a positive control, you can co-treat cells with a proteasome inhibitor (e.g., MG132). This should block AZD9496-induced ERα degradation, confirming the pathway is active in your cells.[4]
Issue 2: Acquired Resistance to AZD9496 in Long-Term Studies
Question: Our cell line, which was initially sensitive to AZD9496, has developed resistance over time. What are the potential mechanisms of resistance?
Answer: Acquired resistance to endocrine therapies, including SERDs, is a significant challenge. Several mechanisms can contribute to this phenomenon.
Known Mechanisms of Resistance to SERDs:
-
Upregulation of Cell Cycle Proteins: Increased expression of proteins like CDK6 can help cells bypass the growth-inhibitory effects of SERDs.[5]
-
Activation of Alternative Signaling Pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/AKT/mTOR pathway, to become independent of ER signaling.[6]
-
ESR1 Gene Mutations: While AZD9496 is effective against many common ESR1 mutations that confer resistance to other endocrine therapies, novel mutations can emerge that may reduce its efficacy.[7][8][9]
-
ER-Independent Growth: Over time, cells may adapt to grow independently of the ER pathway, rendering ER-targeted therapies ineffective.[10]
Recommendations for Investigation:
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis to compare the gene expression profiles of your resistant and parental cell lines to identify upregulated survival pathways.
-
Western Blot Analysis: Probe for key proteins in known resistance pathways, such as p-AKT, p-mTOR, and CDK4/6.
-
ESR1 Sequencing: Sequence the ESR1 gene in your resistant cell line to check for new mutations in the ligand-binding domain.
Issue 3: Paradoxical Increase in Cell Proliferation at Low AZD9496 Concentrations
Question: We have observed a slight increase in cell proliferation at very low doses of AZD9496, while higher doses are inhibitory. Is this an expected effect?
Answer: This phenomenon, while seemingly counterintuitive, is related to the "estrogen paradox."
Explanation of the Estrogen Paradox:
In cells that have been subjected to long-term estrogen deprivation or treatment with anti-estrogens, the estrogen signaling pathway can be rewired. In such a state, low levels of estrogenic stimuli can paradoxically promote apoptosis (programmed cell death).[11][12][13] Conversely, some anti-estrogens at very low concentrations might exhibit weak agonist activity before their antagonist effects dominate at higher concentrations. While AZD9496 is a potent antagonist, complex cellular responses can never be fully excluded.
Recommendations:
-
Confirm with a Full Dose-Response Curve: Ensure you have tested a wide range of concentrations to see the full inhibitory effect at higher doses.
-
Evaluate Apoptosis Markers: At the low concentrations where you see increased proliferation, also measure markers of apoptosis (e.g., cleaved caspase-3) to see if there is a concurrent increase in cell death that might be masked by a slight increase in proliferation in a sub-population of cells.
-
Consider the Model System: This effect is more likely to be observed in models of acquired resistance to long-term estrogen deprivation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD9496?
A1: AZD9496 is an orally available, non-steroidal selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ERα) and induces a conformational change that leads to the degradation of the receptor via the proteasome pathway.[14] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[14]
Q2: How does AZD9496 compare to fulvestrant (B1683766)?
A2: Both AZD9496 and fulvestrant are SERDs that function by degrading ERα. However, AZD9496 is orally bioavailable, whereas fulvestrant is administered via intramuscular injection and has lower bioavailability.[7][15] In some preclinical models, AZD9496 has shown comparable or greater efficacy in inhibiting tumor growth.[16] However, in a pre-surgical clinical study, AZD9496 was not found to be superior to fulvestrant at the dose tested.[12][17]
Q3: Is AZD9496 effective against ESR1 mutant breast cancer models?
A3: Yes, preclinical studies have demonstrated that AZD9496 is effective in inhibiting the growth of tumors with clinically relevant ESR1 mutations, which are a common mechanism of resistance to aromatase inhibitors.[2][11]
Q4: What are the common adverse events observed with AZD9496 in clinical trials?
A4: In a Phase I clinical trial, the most common causally related adverse events were diarrhea (35.6%), fatigue (31.1%), and nausea (22.2%).[2][10][13]
Q5: What is a suitable starting concentration for in vitro experiments?
A5: The IC50 of AZD9496 for ERα antagonism is approximately 0.28 nM, and it inhibits MCF-7 cell growth with an EC50 of 0.04 nM.[16][18] A good starting point for in vitro experiments would be to test a range of concentrations from 0.1 nM to 100 nM.
Data Presentation
Table 1: In Vitro Potency of AZD9496
| Assay | IC50 / EC50 (nM) |
|---|---|
| ERα Binding | 0.82 |
| ERα Downregulation | 0.14 |
| ERα Antagonism | 0.28 |
| MCF-7 Cell Growth Inhibition | 0.04 |
(Data sourced from MedChemExpress)[16][18]
Table 2: In Vivo Tumor Growth Inhibition of AZD9496 in MCF-7 Xenograft Model
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
|---|---|
| 0.5 | Significant inhibition observed |
| 5 | Tumor regressions seen |
| 50 | 96% |
(Data sourced from Weir et al., 2016)[18][19]
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of AZD9496 (and controls, e.g., vehicle (DMSO), fulvestrant) for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[20]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Treatment: Add 100 µL of medium containing serial dilutions of AZD9496 to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: In Vivo Xenograft Study
-
Cell Preparation: Harvest ER+ breast cancer cells (e.g., MCF-7) during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).
-
Animal Model: Use immunocompromised mice (e.g., female ovariectomized nude or SCID mice). Estrogen supplementation is required for estrogen-dependent models like MCF-7.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer AZD9496 orally (e.g., by gavage) at the desired doses and schedule (e.g., once daily).[18][19] The vehicle control is often PEG/captisol.[18][19]
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised and analyzed by Western blot for ERα and downstream markers like progesterone (B1679170) receptor (PR) to confirm target engagement.[19]
Mandatory Visualizations
Caption: Mechanism of action of AZD9496 as a Selective Estrogen Receptor Degrader (SERD).
Caption: General experimental workflow for assessing the efficacy of AZD9496.
Caption: Troubleshooting decision tree for inconsistent ERα degradation results.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 9. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Paradoxical Clinical Effect of Estrogen on Breast Cancer Risk: A “New” Biology of Estrogen-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oestrogen paradox: an hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical clinical effect of estrogen on breast cancer risk: a "new" biology of estrogen-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: AZD9496 Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral selective estrogen receptor degrader (SERD), AZD9496, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is AZD9496 and what is its mechanism of action?
AZD9496 is an oral, nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα). It functions as a selective estrogen receptor degrader (SERD), meaning it both antagonizes and promotes the degradation of the ERα protein.[1][2][3] This dual action effectively blocks estrogen signaling pathways, which is crucial for the growth of ER-positive cancers.
Q2: In which animal models has AZD9496 been evaluated?
Preclinical studies of AZD9496 have been conducted in various animal models, including:
-
Mice (SCID, NSG, and nude) bearing breast cancer xenografts (e.g., MCF-7, HCC1428) and patient-derived xenografts (PDX).[1][4]
-
Rats, in studies such as the uterine weight assay to assess estrogenic activity.[1]
Q3: What are the reported effective doses of AZD9496 in mouse models?
Significant tumor growth inhibition has been observed at doses as low as 0.5 mg/kg administered orally, once daily, in estrogen-dependent MCF-7 xenograft models.[1][5] Doses of 5 mg/kg and 50 mg/kg have also been reported to result in substantial tumor growth inhibition.[1] In a pituitary adenoma xenograft model, doses of 0.1, 0.5, and 5 mg/kg all significantly suppressed tumor growth.[6]
Q4: What vehicle can be used for the oral administration of AZD9496?
In some preclinical studies, AZD9496 has been formulated in PEG/captisol for oral gavage.[5]
Q5: What are the potential toxicities of AZD9496 in animal models?
Preclinical studies in mice at doses up to 50 mg/kg have reported no significant toxicity or weight loss relative to the vehicle control group.[1] However, a first-in-human Phase I clinical trial identified dose-limiting toxicities at higher doses, which may suggest potential adverse effects to monitor in animal studies. These included:
Therefore, it is prudent to monitor for signs of gastrointestinal distress and changes in liver enzymes, especially when conducting dose-escalation studies in animals.
Q6: Why was the clinical development of AZD9496 discontinued (B1498344)?
The clinical development of AZD9496 was discontinued in favor of a newer compound, AZD9833 (camizestrant).[9] While the precise reasons are not extensively detailed in the public literature, it is noted that other oral SERDs with a similar chemical structure were discontinued because they did not demonstrate efficacy comparable or superior to fulvestrant (B1683766).[10]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing | Verify the dose calculations and administration volume. Consult literature for effective dose ranges in your specific animal and tumor model.[1][6] |
| Poor Bioavailability | Ensure the formulation is appropriate for oral administration and that the vehicle is suitable. Consider performing pharmacokinetic studies to assess drug exposure. |
| Drug Instability | Prepare fresh formulations of AZD9496 regularly. Store the compound and its formulations under recommended conditions to prevent degradation. |
| Tumor Model Resistance | Confirm the estrogen receptor status of your tumor model. Some models may have intrinsic or acquired resistance to endocrine therapies. |
Issue 2: Animal Weight Loss or Dehydration
| Potential Cause | Troubleshooting Step |
| Gastrointestinal Toxicity | Monitor for signs of diarrhea. Provide supportive care such as supplemental hydration (e.g., hydrogel packs) and easily accessible food. Consider reducing the dose of AZD9496. |
| General Morbidity | Perform regular health checks, including monitoring body weight, food and water intake, and general appearance and behavior. |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation itself. |
Issue 3: Suspected Liver Toxicity
| Potential Cause | Troubleshooting Step |
| Hepatotoxicity of AZD9496 | Based on clinical data, monitor for signs of liver toxicity.[7][8] This can include collecting blood samples for analysis of liver enzymes (e.g., ALT, AST) at baseline and throughout the study. If elevated liver enzymes are observed, consider dose reduction or discontinuation. |
| Underlying Health Issues | Ensure that the animals are healthy and free from underlying liver conditions before starting the experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of AZD9496 in Different Tumor Models
| Animal Model | Tumor Model | Dose of AZD9496 | Route of Administration | Reported Efficacy | Reference |
| Male SCID Mice | MCF-7 Xenograft | 50 mg/kg | Oral, daily | 96% tumor growth inhibition | [1] |
| Male SCID Mice | MCF-7 Xenograft | 5 mg/kg | Oral, daily | Significant tumor growth inhibition | [1] |
| Ovariectomized NSG Mice | HCC1428 LTED | 5 mg/kg | Oral, daily | Tumor regressions | [1] |
| Xenograft Mice | Pituitary Adenoma | 0.1, 0.5, 5 mg/kg | Oral, daily | Dose-dependent tumor growth suppression | [6] |
Experimental Protocols
MCF-7 Xenograft Model for Efficacy Studies
-
Animal Model: Male SCID (Severe Combined Immunodeficient) mice.
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Dosing:
-
Treatment Group: Administer AZD9496 orally (e.g., by gavage) at the desired dose (e.g., 5 mg/kg) and schedule (e.g., once daily).
-
Vehicle Control Group: Administer the vehicle (e.g., PEG/captisol) on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and general health status.
-
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for protein markers like Progesterone Receptor).[1]
Visualizations
AZD9496 Signaling Pathway
Caption: Mechanism of action of AZD9496 in an ER-positive cancer cell.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for assessing the in vivo efficacy of AZD9496.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Oral SERDs like AZD9496
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral Selective Estrogen Receptor Degrader (SERD), AZD9496. The content is designed to address common challenges encountered during experiments aimed at improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is AZD9496 and why is its oral bioavailability a key focus?
AZD9496 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) that has been developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5][6] Unlike the first-generation SERD fulvestrant (B1683766), which requires intramuscular injection and has low bioavailability, AZD9496 is designed for oral administration.[2][7][8][9][10][11][12] Achieving optimal oral bioavailability is crucial for ensuring consistent and effective drug exposure, which is necessary for maximal therapeutic benefit in patients.[2][12][13]
Q2: What are the known preclinical pharmacokinetic parameters of AZD9496?
Preclinical studies have shown that AZD9496 has high oral bioavailability in several species.[14] However, it's important to note that bioavailability can be influenced by various factors, including the formulation and the physiological environment of the gastrointestinal tract.
Pharmacokinetic Profile of AZD9496 in Preclinical Species
| Parameter | Rat | Mouse | Dog |
| Oral Bioavailability (F%) | 63 | 91 | 74 |
| Clearance | Low | Higher | Low |
| Volume of Distribution | Low | Low | Low |
This table summarizes data from preclinical studies.[14] It is important to note that these values can vary depending on the specific experimental conditions.
Q3: What are the main factors that can limit the oral bioavailability of SERDs like AZD9496?
The oral bioavailability of poorly soluble drugs like many SERDs can be limited by several factors:
-
Low Aqueous Solubility: Many SERDs are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal tract, which can limit their dissolution and subsequent absorption.[8][9][10][12]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[15][16][17][18][19]
-
Food Effects: The presence of food can alter the gastrointestinal environment (e.g., pH, motility, bile secretion) and may either enhance or hinder drug absorption.[20]
Q4: What formulation strategies can be employed to improve the oral bioavailability of AZD9496?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like AZD9496:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug in the formulation.
Troubleshooting Guides
In Vitro Solubility and Permeability Assays
Issue: Low and variable solubility of AZD9496 in aqueous buffers.
-
Possible Cause 1: Inappropriate pH of the buffer.
-
Troubleshooting Step: Determine the pKa of AZD9496 and assess its solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).
-
-
Possible Cause 2: The compound is precipitating out of solution.
-
Troubleshooting Step: Use a co-solvent (e.g., DMSO, ethanol) to prepare stock solutions and ensure the final concentration in the assay medium is below the solubility limit. Always include a vehicle control.
-
-
Possible Cause 3: Degradation of the compound in the buffer.
-
Troubleshooting Step: Assess the chemical stability of AZD9496 in the chosen buffers at the experimental temperature and duration.
-
Issue: Inconsistent results in Caco-2 permeability assays.
-
Possible Cause 1: Poor integrity of the Caco-2 cell monolayer.
-
Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity before and after the experiment.
-
-
Possible Cause 2: Efflux transporter activity.
-
Troubleshooting Step: Perform bi-directional transport studies (apical to basolateral and basolateral to apical) to determine the efflux ratio. Co-administration with known inhibitors of P-gp (e.g., verapamil) can help confirm if AZD9496 is a substrate.
-
-
Possible Cause 3: Low recovery of the compound.
-
Troubleshooting Step: Quantify the amount of AZD9496 in the apical and basolateral compartments, as well as the amount associated with the cells, to ensure mass balance.
-
In Vivo Pharmacokinetic Studies
Issue: High variability in plasma concentrations of AZD9496 after oral administration in animal models.
-
Possible Cause 1: Inconsistent dosing technique.
-
Troubleshooting Step: Ensure accurate and consistent oral gavage technique. For compounds with poor solubility, ensure the formulation is a homogenous suspension or solution.
-
-
Possible Cause 2: Food effects.
-
Troubleshooting Step: Standardize the fasting and feeding schedule of the animals. Conduct studies in both fasted and fed states to assess the impact of food on absorption.
-
-
Possible Cause 3: Formulation-related issues.
-
Troubleshooting Step: If using a suspension, ensure it is well-dispersed before each administration. For lipid-based formulations, ensure stability and consistent emulsification.
-
Issue: Lower than expected oral bioavailability.
-
Possible Cause 1: Significant first-pass metabolism.
-
Troubleshooting Step: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant species to assess the metabolic stability of AZD9496. Compare the area under the curve (AUC) after oral and intravenous administration to calculate absolute bioavailability.
-
-
Possible Cause 2: Efflux transporter-mediated clearance.
-
Troubleshooting Step: Consider using knockout animal models (e.g., P-gp knockout mice) to evaluate the contribution of specific efflux transporters to the oral bioavailability of AZD9496.
-
Experimental Protocols
Protocol 1: ERα Degradation Assay (Western Blot)
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate culture dishes.
-
Treatment: Treat the cells with a range of concentrations of AZD9496 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against ERα and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities to determine the extent of ERα degradation.
Protocol 2: MCF-7 Xenograft Model for In Vivo Efficacy
-
Animal Model: Use immunodeficient female mice (e.g., BALB/c nude or NOD/SCID).
-
Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, provide estrogen supplementation (e.g., subcutaneous estradiol (B170435) pellets).
-
Cell Implantation: Implant MCF-7 cells mixed with Matrigel subcutaneously into the flank or orthotopically into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer AZD9496 orally at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for ERα levels).
Visualizations
Caption: Estrogen receptor signaling and the mechanism of action of AZD9496.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Logical approach to troubleshooting low oral bioavailability.
References
- 1. altogenlabs.com [altogenlabs.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotic efflux pumps in eukaryotic cells: occurrence and impact on antibiotic cellular pharmacokinetics, pharmacodynamics and toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of AZD9496
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AZD9496. Our goal is to help you address potential experimental variability, including batch-to-batch differences, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is AZD9496 and what is its mechanism of action?
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] It functions as a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[2][3] By binding to ERα, AZD9496 promotes a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This downregulation of ERα blocks estrogen-mediated signaling pathways, inhibiting the growth of ER-positive cancer cells.[4]
Q2: What are the recommended storage and handling conditions for AZD9496?
For optimal stability, AZD9496 powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for 1 month. It is advisable to protect the compound from light. Repeated freeze-thaw cycles of stock solutions should be avoided. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q3: In which cell lines has AZD9496 shown activity?
AZD9496 has demonstrated potent activity in various ER-positive breast cancer cell lines, including MCF-7, T47D, and ZR-75-1.[5] It has also shown efficacy in models of endocrine resistance, such as those with acquired resistance to tamoxifen (B1202) or estrogen deprivation.[3] Furthermore, AZD9496 is effective against cell lines harboring ESR1 mutations.[2]
Troubleshooting Guide
Issue 1: Inconsistent ERα degradation observed between experiments or with a new batch of AZD9496.
Potential Causes and Solutions:
-
Compound Solubility and Aggregation:
-
Question: Could improper dissolution of AZD9496 be affecting its effective concentration?
-
Answer: Yes, incomplete dissolution or precipitation of the compound in culture media can lead to a lower effective concentration and reduced activity. Ensure the DMSO stock solution is clear before diluting it into your culture medium. When preparing working solutions, vortex thoroughly and visually inspect for any precipitates. Consider the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells and may also affect compound solubility.
-
-
Stock Solution Stability:
-
Question: My stock solution of AZD9496 has been stored for a while. Could it have degraded?
-
Answer: While stable under recommended conditions, prolonged storage, improper storage temperatures, or multiple freeze-thaw cycles can lead to degradation. If you suspect degradation, it is best to prepare a fresh stock solution from the powder. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
-
Cell Culture Conditions:
-
Question: Can variations in my cell culture practices influence the effect of AZD9496?
-
Answer: Absolutely. Factors such as cell confluency, passage number, and serum variability can impact the cellular response to AZD9496.
-
Cell Confluency: Treat cells at a consistent and optimal confluency (typically 70-80%). Overly confluent or sparse cultures can exhibit altered signaling and drug responses.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that different lots can contain varying levels of endogenous hormones that may compete with AZD9496. For sensitive experiments, consider using charcoal-stripped FBS to reduce the concentration of endogenous steroids.
-
-
-
Experimental Protocol Consistency:
-
Question: How can I ensure my experimental protocol is not the source of variability?
-
Answer: Strict adherence to a standardized protocol is critical. Pay close attention to:
-
Treatment Duration: Ensure consistent incubation times with AZD9496.
-
Washing Steps: Perform washing steps consistently to remove residual compound before cell lysis.
-
Lysis Buffer and Protein Extraction: Use a consistent lysis buffer and protocol to ensure efficient and reproducible protein extraction.
-
-
Issue 2: Higher than expected cell viability in our anti-proliferation assays.
Potential Causes and Solutions:
-
Incorrect Dosing:
-
Question: We are not seeing the expected anti-proliferative effect. Could our dosing be wrong?
-
Answer: Double-check all calculations for your serial dilutions. It is also possible that the batch-to-batch variability in the compound's purity or activity could necessitate a re-evaluation of the optimal concentration range. Consider performing a dose-response curve for each new batch to determine the EC50.
-
-
Assay-Specific Issues (e.g., MTT, CellTiter-Glo):
-
Question: Could the viability assay itself be the problem?
-
Answer: Yes, different assays measure different aspects of cell health.
-
MTT/XTT Assays: These assays rely on mitochondrial reductase activity. Ensure that the incubation time with the reagent is optimized and that the final formazan (B1609692) product is fully solubilized before reading the absorbance.
-
CellTiter-Glo: This assay measures ATP levels. Be mindful of the timing of the assay, as ATP levels can fluctuate with cell cycle and stress.
-
-
-
Cell Line Resistance:
-
Question: Is it possible our cells have become resistant to AZD9496?
-
Answer: While less common in short-term experiments, prolonged culture, especially with low levels of drug exposure, could potentially lead to the selection of a resistant population. If you suspect resistance, perform a new thaw of an early passage of the cell line and repeat the experiment.
-
Data Presentation
Table 1: In Vitro Activity of AZD9496
| Parameter | Cell Line | Value (nM) | Reference |
| ERα Binding (IC50) | - | 0.82 | [2] |
| ERα Downregulation (IC50) | - | 0.14 | [2] |
| ERα Antagonism (IC50) | - | 0.28 | [2] |
| Cell Growth Inhibition (EC50) | MCF-7 | 0.04 | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol provides a method to assess the degradation of ERα in ER-positive breast cancer cells following treatment with AZD9496.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AZD9496
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of AZD9496 or DMSO vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load 20 µg of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of AZD9496 on cell proliferation/viability.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
AZD9496
-
DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Add serial dilutions of AZD9496 (and a DMSO control) to the wells and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value.
Mandatory Visualizations
References
- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hra.nhs.uk [hra.nhs.uk]
Preventing AZD9496 degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of AZD9496 to prevent its degradation in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experimental compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AZD9496 stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AZD9496.[1] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2]
Q2: What are the optimal storage conditions for AZD9496 powder and stock solutions?
A2: Proper storage is critical to maintain the stability of AZD9496. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[3]
Q3: My AZD9496 stock solution shows precipitation after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Storing solutions at excessively high concentrations can also contribute to this issue.
Q4: I am observing inconsistent results in my experiments. Could my AZD9496 be degrading?
A4: Inconsistent experimental results and a loss of compound activity can be indicators of degradation.[3] Degradation can be caused by several factors, including exposure to light, air (oxidation), and improper storage temperatures. It is recommended to assess the stability of your compound in your specific experimental media.
Q5: How can I check if my AZD9496 stock solution has degraded?
A5: The most reliable method to confirm degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to AZD9496 and the appearance of new peaks are indicative of degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of AZD9496 stock solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Inhibitor Activity in Cell-Based Assays | Degradation of AZD9496 in the culture medium at 37°C. | 1. Assess Media Stability: Prepare a solution of AZD9496 in your cell culture medium and incubate it at 37°C for the duration of your experiment. Test the activity of this pre-incubated solution in a short-term functional assay to check for a decrease in potency over time. 2. Prepare Fresh Solutions: If instability is confirmed, prepare fresh dilutions of AZD9496 in your culture medium immediately before each experiment. |
| Precipitation Upon Dilution into Aqueous Buffers | Low aqueous solubility of AZD9496 leading to precipitation when diluted from a DMSO stock. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is kept as low as possible (typically below 0.5% v/v). 2. Modify Buffer pH: For ionizable compounds, adjusting the pH of the buffer can enhance solubility. 3. Use Ultrasonic Bath: Sonication can help to dissolve any precipitate that forms upon dilution.[2][5] |
| Color Change in Stock Solution | Chemical degradation or oxidation of the compound. | 1. Protect from Light: Store stock solutions in amber vials or wrap the container in foil to protect against light-induced degradation.[6] 2. Inert Atmosphere: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3] 3. Prepare Fresh Stock: If a color change is observed, it is best to discard the solution and prepare a fresh stock from the powdered compound. |
Quantitative Data Summary
Table 1: Solubility and Storage of AZD9496
| Parameter | Value | Source |
| Solubility in DMSO | 88 mg/mL (198.88 mM) | [3] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [6] |
| Powder Storage | 3 years at -20°C | [3] |
| Stock Solution Storage (in solvent) | 1 year at -80°C | [3] |
| 1 month at -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of AZD9496 Stock Solution
-
Allow the vial of powdered AZD9496 to warm to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of AZD9496 in Experimental Medium
-
Prepare a working solution of AZD9496 in your experimental medium at the final concentration used in your assays.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Test the biological activity of each aliquot in a rapid functional assay to determine if there is a time-dependent loss of potency.
-
Alternatively, analyze the aliquots by HPLC to quantify the amount of intact AZD9496 remaining at each time point.
Visualizations
AZD9496 Mechanism of Action
AZD9496 is a selective estrogen receptor (ER) degrader (SERD). It functions by binding to the estrogen receptor, which leads to its degradation via the ubiquitin-proteasome pathway. This action blocks estrogen signaling, which is crucial for the growth of ER-positive cancer cells.
References
Cell line-specific responses to AZD9496 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AZD9496 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the use of AZD9496.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of cell proliferation in ER+ breast cancer cell lines (e.g., MCF-7, T47D). | 1. Suboptimal concentration of AZD9496. 2. Cell line authenticity or passage number. 3. Acquired resistance to endocrine therapy. 4. Issues with cell viability assay. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line (refer to the IC50 data table below). A common starting range is 0.1 nM to 1 µM. 2. Ensure cell lines are obtained from a reputable source and use low passage numbers. Regularly perform cell line authentication. 3. Consider using cell line models of acquired resistance (e.g., long-term estrogen-deprived models) to investigate resistance mechanisms. 4. Verify the linearity and sensitivity of your cell viability assay (e.g., MTT, CellTiter-Glo). Ensure appropriate seeding density and incubation times. |
| Inconsistent ERα degradation observed by Western blot. | 1. Inefficient protein extraction. 2. Suboptimal antibody performance. 3. Insufficient AZD9496 treatment duration or concentration. 4. Proteasome inhibitor interference. | 1. Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. 2. Use a validated antibody for ERα. Refer to the Western Blot protocol for recommended antibodies and dilutions. 3. Treat cells for at least 24 hours with a concentration known to induce degradation (e.g., 100 nM). 4. AZD9496-mediated ERα degradation is proteasome-dependent. Avoid co-treatment with proteasome inhibitors unless investigating this specific mechanism. |
| High variability in xenograft tumor growth inhibition studies. | 1. Animal health and handling. 2. Inconsistent tumor implantation. 3. Variability in drug formulation and administration. | 1. Ensure animals are healthy and housed in a controlled environment. Minimize stress during handling and dosing. 2. Use a consistent number of cells for implantation and ensure subcutaneous injection technique is uniform. 3. Prepare fresh drug formulations daily. Ensure accurate oral gavage technique for consistent dosing. |
| Unexpected agonist effects observed. | 1. Off-target effects at very high concentrations. 2. Cell line-specific context. | 1. Use AZD9496 within its recommended concentration range for selective ERα antagonism and degradation. 2. While primarily an antagonist/degrader, cellular context can influence signaling. Analyze downstream markers of ER activity (e.g., PR expression) to confirm antagonism. |
Quantitative Data Summary
AZD9496 In Vitro Potency in MCF-7 Cells
| Parameter | IC50 (nM) | Reference |
| ERα Binding | 0.82 | [1] |
| ERα Downregulation | 0.14 | [1][2] |
| ERα Antagonism | 0.28 | [1] |
| MCF-7 Cell Growth Inhibition | 0.04 | [1] |
AZD9496 In Vivo Efficacy in Xenograft Models
| Model | Cell Line | Animal Strain | AZD9496 Dose | Tumor Growth Inhibition (%) | Reference |
| Estrogen-Dependent | MCF-7 | SCID Mice | 0.5 mg/kg/day (oral) | Significant inhibition | [3] |
| Estrogen-Dependent | MCF-7 | SCID Mice | 10 mg/kg/day (oral) | >90% | [3] |
| Estrogen-Dependent | MCF-7 | SCID Mice | 50 mg/kg/day (oral) | 96% | [3] |
| ESR1-mutant PDX (D538G) | Patient-Derived | NSG Mice | 5 mg/kg/day (oral) | ~70% | [3] |
| ESR1-mutant PDX (D538G) | Patient-Derived | NSG Mice | 25 mg/kg/day (oral) | 66% | [3] |
| Long-Term Estrogen-Deprived | HCC-1428 | NSG Mice | 5 mg/kg/day (oral) | Tumor Regression | [3] |
| Pituitary Adenoma | GT1-1 | BALB/c Nude Mice | 0.1 mg/kg/day (oral) | >60% | [2] |
| Pituitary Adenoma | GT1-1 | BALB/c Nude Mice | 5 mg/kg/day (oral) | Significant suppression | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of AZD9496 on the viability of breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
AZD9496
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
AZD9496 Treatment:
-
Prepare serial dilutions of AZD9496 in complete growth medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest AZD9496 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot for ERα Degradation
Objective: To assess the degradation of ERα in response to AZD9496 treatment.
Materials:
-
ER+ breast cancer cell lines (e.g., T47D, MCF-7)
-
Complete growth medium
-
AZD9496
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ERα (e.g., Clone SP1, Abcam, Cat# ab16660)
-
Anti-β-actin (e.g., Clone AC-15, Sigma-Aldrich, Cat# A5441) or other loading control
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with AZD9496 (e.g., 100 nM) or DMSO for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ERα diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin).
-
Visualizations
Caption: Mechanism of action of AZD9496 in an ER+ breast cancer cell.
References
Mitigating compensatory signaling pathways with AZD9496
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD9496?
AZD9496 is a nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ERα). It functions as a selective estrogen receptor degrader (SERD), meaning it binds to ERα and induces its subsequent degradation via the ubiquitin-proteasome pathway. This prevents ER-mediated signaling and inhibits the growth of ER-positive cancer cells.[1][2] AZD9496 is effective against both wild-type and mutant forms of ERα, including clinically relevant ESR1 mutations that can confer resistance to other endocrine therapies.[3][4]
Q2: What are the key differences between AZD9496 and Fulvestrant (B1683766)?
Both AZD9496 and Fulvestrant are SERDs that target ERα for degradation. The primary difference is that AZD9496 is orally bioavailable, offering a more convenient administration route compared to Fulvestrant, which is administered via intramuscular injection.[4] Preclinical studies have shown that AZD9496 can achieve potent ERα degradation and antitumor activity comparable to Fulvestrant.[3][5]
Q3: What are the known compensatory signaling pathways that can be activated upon AZD9496 treatment?
Inhibition of the ER pathway by AZD9496 can lead to the activation of compensatory survival pathways, which can contribute to treatment resistance. The most well-documented of these are the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[1][3] Crosstalk between the ER pathway and these growth factor signaling cascades can lead to ligand-independent ER activation or bypass the need for ER signaling for cell survival and proliferation.
Q4: Is AZD9496 effective against ESR1 mutations?
Yes, preclinical studies have demonstrated that AZD9496 is effective against breast cancer models harboring activating mutations in the estrogen receptor gene (ESR1), such as D538G and Y537S.[3] These mutations can confer resistance to aromatase inhibitors and tamoxifen. AZD9496 can bind to and promote the degradation of these mutant ER proteins, thereby inhibiting their constitutive activity.[3]
Troubleshooting Guides
Problem 1: Inconsistent or Incomplete ERα Degradation in Western Blot
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal AZD9496 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values for ERα degradation are typically in the low nanomolar range but can vary.[6] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for maximal ERα degradation. |
| High Cell Confluency | Ensure cells are in the exponential growth phase and not overly confluent at the time of treatment, as this can affect drug uptake and cellular response. |
| Inefficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis, including the nuclear fraction where ERα is located. Sonication may be required. |
| Proteasome Inhibition | AZD9496-mediated ERα degradation is proteasome-dependent. Ensure that other treatments or cellular conditions are not inhibiting proteasome function. |
| Antibody Issues | Use a validated antibody specific for ERα. Run a positive control (e.g., lysate from untreated ER-positive cells) and a negative control (e.g., lysate from ER-negative cells). |
Problem 2: Unexpected Cell Proliferation or Viability in In Vitro Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | - Western Blot Analysis: Probe for key markers of compensatory pathway activation, such as phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), phosphorylated ERK (p-ERK), and phosphorylated S6 ribosomal protein (p-S6). An increase in the phosphorylation of these proteins following AZD9496 treatment suggests pathway activation. - Combination Treatment: Co-treat cells with AZD9496 and inhibitors of the suspected compensatory pathway (e.g., a PI3K inhibitor like Alpelisib or a CDK4/6 inhibitor like Palbociclib) to see if this restores sensitivity.[1][7] |
| Off-Target Effects | While AZD9496 is highly selective for ERα, at very high concentrations, off-target effects cannot be entirely ruled out.[7] Ensure you are using concentrations within the recommended range. |
| Cell Line-Specific Resistance | The genetic background of the cell line may confer intrinsic resistance. Consider using a different ER-positive cell line to confirm your findings. |
| Assay Artifacts | Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is not affected by the chemical properties of AZD9496. Run appropriate vehicle controls. |
Data Presentation
Table 1: In Vitro Activity of AZD9496
| Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| ERα Binding | - | 0.82 | [6] |
| ERα Downregulation | MCF-7 | 0.14 | [6] |
| ERα Antagonism | MCF-7 | 0.28 | [6] |
| Cell Growth Inhibition | MCF-7 | 0.04 | [8] |
Table 2: In Vivo Efficacy of AZD9496 in Combination with Palbociclib (B1678290)
| Treatment Group | Tumor Growth Inhibition (%) | Change in pRb Levels | Reference |
| Vehicle | 0 | - | [9] |
| AZD9496 (monotherapy) | Varies by dose | Decrease | [9] |
| Palbociclib (monotherapy) | Varies by dose | Decrease | [9] |
| AZD9496 + Palbociclib | Synergistic Inhibition | Greater Decrease | [9] |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with varying concentrations of AZD9496 (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow to attach overnight.
-
Treatment: Treat cells with a serial dilution of AZD9496 for 72 hours. Include vehicle-only controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of AZD9496 in degrading ERα.
Caption: Compensatory signaling pathways activated upon ERα inhibition.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new treatment for breast cancer using a combination of two drugs: AZD9496 and palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Resistance Between AZD9496 (Camizestrant) and Other SERDs
This technical support center is designed for researchers, scientists, and drug development professionals investigating cross-resistance between the novel oral Selective Estrogen Receptor Degrader (SERD) AZD9496 (camizestrant) and other SERDs, such as fulvestrant (B1683766). Here you will find troubleshooting guides and frequently asked questions in a Q&A format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We observe that our fulvestrant-resistant (FulvR) cell line is also resistant to AZD9496. Is this expected?
A1: Yes, this is an expected finding. Preclinical studies have demonstrated cross-resistance between fulvestrant and AZD9496.[1][2] Fulvestrant-resistant breast cancer models, both in vitro and in vivo, generally show resistance to AZD9496, suggesting shared mechanisms of resistance.[1][2]
Q2: Does AZD9496 show cross-resistance with tamoxifen (B1202) or aromatase inhibitors (AIs)?
A2: No, AZD9496 is often effective in models of tamoxifen and aromatase inhibitor resistance (mimicked by estrogen deprivation).[1][3][4] This is typically observed in models that retain Estrogen Receptor (ER) expression.[3][4] The distinct mechanism of action of SERDs, which involves the degradation of the ER protein, allows them to overcome resistance mechanisms that affect SERMs (like tamoxifen) or AIs.
Q3: How effective is AZD9496 against ESR1 mutations that confer resistance to other endocrine therapies?
A3: AZD9496 is a potent inhibitor of ER-positive breast tumors harboring clinically relevant ESR1 mutations (e.g., Y537S and D538G), which are a known cause of acquired resistance to aromatase inhibitors.[5][6] Some evidence suggests that AZD9496 may have higher potency against these mutant receptors compared to fulvestrant.[5] However, it is important to note that higher concentrations of AZD9496 may be required to inhibit mutant ER compared to the wild-type receptor.[7]
Q4: What are the primary mechanisms that drive cross-resistance between fulvestrant and AZD9496?
A4: The primary mechanisms are often independent of the ER-targeting agent and involve the activation of alternative signaling pathways to promote cell survival and proliferation. These "bypass pathways" can include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[8] Additionally, incomplete degradation of the ER protein by SERDs can also contribute to resistance.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| 1. Fulvestrant-resistant cell line shows unexpected sensitivity to AZD9496. | Cell line may have lost its resistant phenotype. | Re-characterize your fulvestrant-resistant cell line by assessing its IC50 to fulvestrant compared to the parental line. Ensure continuous culture in the presence of fulvestrant to maintain resistance. |
| Different mechanisms of resistance. | While cross-resistance is common, the specific resistance mechanism in your cell line might be more specific to fulvestrant's chemical structure. Investigate the activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK) via Western blot. | |
| 2. Inconsistent ERα degradation with AZD9496 in Western blots. | Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of AZD9496 treatment for maximal ERα degradation in your specific cell line. |
| Issues with protein extraction or antibody. | Ensure that your lysis buffer contains protease inhibitors. Use a validated antibody for ERα and include positive and negative controls in your Western blot. | |
| 3. High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Allow cells to adhere and resume proliferation for 24 hours before adding the drug. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. | |
| 4. AZD9496 is effective in my tamoxifen-resistant cell line, but the effect diminishes over time. | Development of acquired resistance to AZD9496. | This is a possibility with any targeted therapy. You can investigate this by performing long-term culture of the cells with increasing concentrations of AZD9496 to develop a new resistant line. Then, characterize this new line for mechanisms of resistance. |
Data Presentation
Table 1: Comparative IC50 Values of Fulvestrant in Parental and Endocrine-Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Fulvestrant-Resistant IC50 (nM) | Fold Resistance |
| MCF-7 | 0.1 - 1.0 | >100 | >100-fold |
| T47D | 0.5 - 5.0 | >100 | >20-fold |
| CAMA-1 | 1.0 - 10.0 | >100 | >10-fold |
| HCC1428 | 0.5 - 5.0 | >100 | >20-fold |
| ZR-75-1 | 1.0 - 10.0 | >100 | >10-fold |
Note: IC50 values are approximate and can vary based on experimental conditions and the specific assay used.[2]
Experimental Protocols
Protocol 1: Generation of Fulvestrant-Resistant (FulvR) Cell Lines
This protocol describes the generation of SERD-resistant cell lines through chronic drug exposure.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Fulvestrant
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Culture: Culture the parental ER+ breast cancer cells in their recommended complete growth medium.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of fulvestrant, typically around the IC50 value of the parental cells (e.g., 1 nM for MCF-7). A vehicle control (DMSO) culture should be maintained in parallel.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of fulvestrant. This is typically done in a stepwise manner over several months.
-
Maintenance: Once the desired level of resistance is achieved (e.g., cells are proliferating in 100 nM fulvestrant), maintain the resistant cell line in a medium containing this concentration of the drug to prevent the loss of the resistant phenotype.[9]
-
Characterization: Regularly characterize the resistant cell line by comparing its IC50 for fulvestrant to the parental line and by examining molecular markers of resistance (e.g., ERα expression, activation of bypass pathways).
Protocol 2: Western Blot for ERα Degradation
This protocol is for assessing the degradation of the ERα protein following treatment with SERDs.
Materials:
-
Parental and resistant breast cancer cell lines
-
AZD9496, Fulvestrant, and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with the desired concentrations of AZD9496, fulvestrant, or DMSO for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Protocol 3: Cell Viability Assay (MTT/XTT or CellTiter-Glo)
This protocol is for determining the effect of SERDs on cell proliferation and calculating IC50 values.
Materials:
-
Parental and resistant breast cancer cell lines
-
Complete growth medium
-
96-well plates
-
AZD9496, Fulvestrant, and DMSO
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of AZD9496 and fulvestrant in complete growth medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period, typically 72-96 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: Estrogen Receptor signaling pathway and the mechanism of action of SERDs.
Caption: Workflow for assessing cross-resistance between SERDs.
Caption: Key mechanisms leading to resistance to SERDs.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. benchchem.com [benchchem.com]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. metastatictrialtalk.org [metastatictrialtalk.org]
- 7. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZD9496 Treatment Duration for Sustained Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of AZD9496 for a sustained therapeutic response in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD9496?
A1: AZD9496 is an oral selective estrogen receptor degrader (SERD).[1][2][3] It functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor.[1] This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1] AZD9496 is effective against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that can confer resistance to other endocrine therapies.[1][3]
Q2: How do I determine the optimal starting dose and treatment duration for AZD9496 in my preclinical model?
A2: The optimal dose and duration are model-dependent. Preclinical studies in MCF-7 xenograft models have shown significant tumor growth inhibition at doses as low as 0.5 mg/kg administered daily.[1][3] A dose of 5 mg/kg has been shown to result in greater tumor growth inhibition compared to tamoxifen (B1202) and fulvestrant (B1683766) in the same model.[1] For treatment duration, initial short-term studies (e.g., 5-14 days) can be used to assess pharmacodynamic effects on biomarkers like ER, progesterone (B1679170) receptor (PR), and Ki-67.[4] To assess a sustained response, longer-term studies are necessary, potentially lasting for several weeks or until tumor progression is observed.[5] It is recommended to perform a pilot study with a dose-response and duration-response matrix to determine the optimal parameters for your specific model.
Q3: What are the key biomarkers to monitor for assessing the response to AZD9496?
A3: Key biomarkers for assessing the response to AZD9496 include:
-
Estrogen Receptor (ERα) levels: As a SERD, AZD9496 is expected to decrease ERα protein levels.[1]
-
Progesterone Receptor (PR) levels: PR is a downstream target of ER signaling, and its downregulation indicates effective ER pathway inhibition.[1][2]
-
Ki-67 index: This proliferation marker should decrease with effective treatment.[4]
-
ESR1 mutations: Monitoring the emergence or changes in the allele frequency of ESR1 mutations in circulating tumor DNA (ctDNA) can provide insights into acquired resistance.[6][7][8]
Q4: What are the potential mechanisms of resistance to AZD9496?
A4: While AZD9496 is effective against many ESR1 mutations, resistance can still develop.[1] Potential mechanisms include:
-
ER-independent signaling: Activation of alternative survival pathways, such as the PI3K/AKT/mTOR or MAPK pathways, can bypass the need for ER signaling.[1]
-
Altered drug metabolism: Changes in the tumor microenvironment or host metabolism could potentially alter the effective concentration of AZD9496.
-
Emergence of novel ESR1 mutations: While AZD9496 is potent against many known ESR1 mutations, novel mutations could theoretically arise that confer resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No initial tumor response to AZD9496. | 1. Suboptimal dose or treatment schedule. 2. Model is ER-negative or has very low ER expression. 3. Intrinsic resistance mechanisms are present. | 1. Perform a dose-escalation study. 2. Confirm ER expression in your model via IHC or Western blot. 3. Investigate alternative signaling pathways (e.g., PI3K, MAPK) and consider combination therapies.[1][3] |
| Initial tumor regression followed by rapid regrowth (lack of sustained response). | 1. Insufficient treatment duration to eliminate all sensitive cells. 2. Development of acquired resistance. 3. Suboptimal drug exposure over time. | 1. Design a study to compare different treatment durations, including a continuous and an intermittent schedule. 2. Analyze tumors at the time of regrowth for biomarkers of resistance (e.g., re-expression of ER, activation of bypass pathways, new ESR1 mutations). 3. Perform pharmacokinetic analysis to ensure sustained drug levels. |
| Variability in response between animals in the same treatment group. | 1. Tumor heterogeneity. 2. Inconsistent drug administration. 3. Differences in individual animal metabolism. | 1. Increase the number of animals per group to ensure statistical power. 2. Ensure consistent and accurate dosing for all animals. 3. Monitor for any signs of adverse effects that might affect drug metabolism. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Sustained Response to AZD9496 in a Xenograft Model
This protocol outlines a typical workflow for evaluating the sustained response to AZD9496 in a breast cancer xenograft model.
Caption: Workflow for in vivo assessment of sustained response.
Protocol 2: Development of AZD9496-Resistant Cell Lines In Vitro
This protocol describes a method for generating AZD9496-resistant cell lines to study mechanisms of acquired resistance.
Caption: Protocol for generating AZD9496-resistant cell lines.
Signaling Pathways
AZD9496 Mechanism of Action and Potential Resistance Pathways
The following diagram illustrates the primary mechanism of action of AZD9496 and highlights potential signaling pathways that can contribute to acquired resistance.
Caption: AZD9496 mechanism and resistance pathways.
Quantitative Data Summary
Table 1: Preclinical Efficacy of AZD9496 in Xenograft Models
| Model | Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | AZD9496 | 0.5 mg/kg | Daily, oral | ~75% | [1] |
| MCF-7 | AZD9496 | 5 mg/kg | Daily, oral | >90% | [1] |
| MCF-7 | AZD9496 | 50 mg/kg | Daily, oral | 96% | [1] |
| MCF-7 TamR | AZD9496 | 0.5 mg/kg | Daily, oral | Significant delay in tumor progression | [5] |
| MCF-7 TamR | AZD9496 | 5 mg/kg | Daily, oral | Significant delay in tumor progression | [5] |
| MCF-7 TamR | AZD9496 | 50 mg/kg | Daily, oral | Significant delay in tumor progression | [5] |
| PDX (ESR1 D538G) | AZD9496 | 25 mg/kg | Daily, oral | 66% | [1] |
Table 2: In Vitro Activity of AZD9496
| Assay | Cell Line | IC50 (nM) | Reference |
| ERα Binding | - | 0.82 | [9] |
| ERα Downregulation | MCF-7 | 0.14 | [9] |
| ERα Antagonism | MCF-7 | 0.28 | [9] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from AZD9496 Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Challenges in clinical translation of AZD9496 preclinical data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the oral selective estrogen receptor degrader (SERD), AZD9496. The information is based on preclinical data and aims to address common challenges encountered during the translation of this data to clinical and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD9496?
A1: AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism involves binding to the estrogen receptor (ERα), inducing a conformational change that leads to the degradation of the receptor.[1] This action blocks ER-mediated signaling pathways, thereby inhibiting the growth and survival of ER-positive cancer cells.[1]
Q2: How does the in vitro potency of AZD9496 compare to other SERDs like fulvestrant (B1683766)?
A2: Preclinical in vitro studies have demonstrated that AZD9496 is a potent inhibitor of ERα. It binds to both ERα and ERβ isoforms with picomolar efficacy.[2] Key IC50 values for AZD9496 are approximately 0.82 nM for ERα binding, 0.28 nM for ERα antagonism, and 0.14 nM for ERα downregulation.[2] Some studies suggest that AZD9496 and fulvestrant have comparable ERα binding and degradation capabilities in vitro.[3]
Q3: Is AZD9496 effective against ESR1 mutations?
A3: Yes, preclinical data indicates that AZD9496 is effective against clinically relevant ESR1 mutations (e.g., D538G and Y537S) that can confer resistance to other endocrine therapies.[4][5] It has been shown to bind to and downregulate mutant ERα in vitro and inhibit tumor growth in patient-derived xenograft (PDX) models harboring ESR1 mutations.[4][6] However, higher concentrations of AZD9496 may be required to effectively inhibit the mutant receptor compared to the wild-type.[5]
Q4: Can AZD9496 be used in combination with other targeted therapies?
A4: Preclinical studies have shown that combining AZD9496 with inhibitors of the PI3K/mTOR and CDK4/6 pathways can lead to enhanced anti-tumor activity, including tumor regressions, compared to monotherapy alone.[4][6]
Q5: What were the key findings from the clinical development of AZD9496?
A5: Phase I clinical trials showed that AZD9496 had a tolerable safety profile and could lead to prolonged disease stabilization in some heavily pre-treated patients with advanced ER+/HER2- breast cancer.[7][8] However, a presurgical window-of-opportunity study found that AZD9496 was not superior to fulvestrant in reducing ER, progesterone (B1679170) receptor (PR), and Ki-67 levels at the tested dose.[9] The development of AZD9496 was reportedly halted due to a combination of adverse toxicity and limited clinical benefits.[10]
Troubleshooting Guide
Issue 1: Inconsistent ERα Degradation Compared to Fulvestrant
-
Question: My in vitro experiments show that AZD9496 induces less ERα degradation compared to fulvestrant in certain breast cancer cell lines. Is this expected?
-
Answer: Yes, this is a documented phenomenon. While in some cell lines like MCF-7, AZD9496 and fulvestrant show equivalent ERα degradation, in other lines such as CAMA-1 and T47D, the maximal level of ERα degradation induced by AZD9496 has been reported to be significantly lower than that induced by fulvestrant.[11] This suggests that the efficacy of ERα degradation by AZD9496 can be cell-line dependent.
Issue 2: Unexpected Agonistic Effects Observed
-
Answer: Preclinical studies have revealed that AZD9496 can exhibit partial ER agonist activity in specific contexts, a property not observed with fulvestrant.[10][11] For instance, AZD9496 was shown to induce PR protein expression in the Ishikawa ER+ endometrial cancer cell line and increase uterine weight in juvenile rats, both indicative of partial agonism.[11] This partial agonism is a key differentiator from fulvestrant and could explain unexpected proliferative or gene expression signals in certain models.
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Anti-Tumor Efficacy
-
Question: AZD9496 shows high potency in my in vitro assays, but the in vivo anti-tumor response in my xenograft model is less than anticipated. What could be the reason for this discrepancy?
-
Answer: Several factors could contribute to this.
-
Pharmacokinetics: AZD9496 has a relatively short half-life of 5-6 hours in mice.[4] Furthermore, a mouse-specific metabolite with approximately 5-fold lower activity has been identified, which could impact overall in vivo efficacy.[4]
-
Model-Specific Differences: The anti-tumor effect of AZD9496 can vary between different xenograft models. For example, in a PDX model with a D538G ESR1 mutation, a maximally efficacious dose of AZD9496 did not achieve the same degree of ER degradation or anti-tumor effect as a supraclinical dose of fulvestrant.[11]
-
Partial Agonism: As mentioned, the partial agonist activity of AZD9496 could play a role in vivo, potentially mitigating some of its antagonistic, anti-proliferative effects in certain tumor microenvironments.
-
Issue 4: Development of Resistance to AZD9496
-
Question: My long-term treatment model with AZD9496 has developed resistance. What are the potential mechanisms?
-
Answer: While AZD9496 is effective in some models of acquired resistance to tamoxifen (B1202) and estrogen deprivation, cross-resistance with fulvestrant has been observed.[12][13] Models made resistant to fulvestrant (FulR) also failed to respond to AZD9496.[12] This suggests that mechanisms of resistance may be shared between these two SERDs. Potential escape pathways could involve the upregulation of genes negatively regulated by ER, which was observed upon treatment with both AZD9496 and fulvestrant.[13][14]
Quantitative Data Summary
Table 1: In Vitro Potency of AZD9496
| Assay | IC50 (nM) |
| ERα Binding | 0.82 |
| ERα Antagonism | 0.28 |
| ERα Downregulation | 0.14 |
Data sourced from MedChemExpress.[2]
Table 2: In Vivo Tumor Growth Inhibition (TGI) of AZD9496 in MCF-7 Xenograft Model
| Dose (mg/kg, oral, daily) | TGI (%) |
| 0.5 | ~75% (decrease in PR) |
| 5 | Greater than fulvestrant (5mg/mouse, 3x weekly) and tamoxifen (10mg/kg, daily) |
| 10 | >90% (decrease in PR) |
| 50 | 96% |
Data compiled from Weir et al., 2016.[4]
Table 3: Comparison of Biomarker Modulation in a Presurgical Clinical Study
| Biomarker | AZD9496 (250mg BID) Mean Reduction | Fulvestrant (500mg) Mean Reduction |
| ER H-Score | -24% | -36% |
| PR H-Score | -33.3% | -68.7% |
| Ki-67 Levels | -39.9% | -75.4% |
Data from a randomized, presurgical, window-of-opportunity study. AZD9496 was not superior to fulvestrant at the tested dose.[9]
Experimental Protocols & Methodologies
General Cell Culture for ER+ Breast Cancer Lines (e.g., MCF-7, T47D, CAMA-1):
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
For Estrogen Deprivation Studies: Cells are typically cultured in phenol (B47542) red-free media supplemented with charcoal-stripped FBS for a period of at least 3 days prior to and during the experiment to remove endogenous steroids.
Western Blotting for ERα and PR Expression:
-
Cell Lysis: Treat cells with AZD9496 or control for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against ERα, PR, and a loading control (e.g., Vinculin, β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MCF-7 Xenograft Model for In Vivo Efficacy:
-
Animals: Use female, ovariectomized severe combined immunodeficient (SCID) or nude mice.
-
Estrogen Supplementation: Implant a slow-release estrogen pellet (e.g., 0.72 mg, 60-day release) subcutaneously to support the growth of estrogen-dependent tumors.
-
Tumor Implantation: Inject MCF-7 cells (typically 5 x 10^6 to 10 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer AZD9496 orally (p.o.) daily at the desired doses. The vehicle control is often a solution like 0.5% HPMC + 0.1% Tween 80.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight.
-
Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for ERα and PR, immunohistochemistry for Ki-67).
Visualizations
Caption: Mechanism of action of AZD9496 in ER+ breast cancer cells.
Caption: Troubleshooting logic for unexpected AZD9496 results.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: AZD9496 Versus Fulvestrant for Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD9496 and fulvestrant (B1683766), two selective estrogen receptor degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer. The information presented is based on available preclinical and clinical experimental data.
Introduction
Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. Fulvestrant, a first-in-class SERD, has been a valuable therapeutic option, but its intramuscular route of administration and limitations in achieving complete ER degradation have prompted the development of oral SERDs like AZD9496.[1] This guide delves into a head-to-head comparison of these two agents, examining their mechanisms of action, pharmacological properties, and efficacy in various cancer models.
Mechanism of Action
Both AZD9496 and fulvestrant are estrogen receptor antagonists that bind to the estrogen receptor (ER), inducing its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[2][3]
AZD9496 is an orally bioavailable, nonsteroidal, small-molecule inhibitor of ERα.[4] Upon binding, it induces a conformational change in the receptor, leading to its degradation.[2] Fulvestrant, a steroidal analogue of estradiol, also competitively binds to the ER and promotes its degradation.[3]
Below is a diagram illustrating the signaling pathway targeted by both drugs.
Pharmacological Comparison
A key distinction between AZD9496 and fulvestrant lies in their pharmacokinetic properties. AZD9496 is orally bioavailable, offering a more convenient administration route compared to the intramuscular injections of fulvestrant.[4] Preclinical studies have demonstrated high oral bioavailability of AZD9496 across multiple species.[4]
| Parameter | AZD9496 | Fulvestrant | Reference |
| Route of Administration | Oral | Intramuscular | [4] |
| Bioavailability | High oral bioavailability ( preclinical) | Low oral bioavailability | [4] |
| ERα Binding Affinity (IC50) | 0.82 nM | Not specified in direct comparison | [5] |
| ERα Downregulation (IC50) | 0.14 nM | Not specified in direct comparison | [5] |
| ERα Antagonism (IC50) | 0.28 nM | Not specified in direct comparison | [5] |
Preclinical Efficacy
In Vitro Studies
In preclinical models, both AZD9496 and fulvestrant have demonstrated potent inhibition of ER+ breast cancer cell growth. AZD9496 has been shown to effectively antagonize and downregulate both wild-type and mutant ER.[4]
In Vivo Xenograft Models
Studies using MCF-7 xenograft models, which are estrogen-dependent, have shown significant tumor growth inhibition with both AZD9496 and fulvestrant.[4] In some preclinical models, AZD9496 demonstrated greater tumor growth inhibition compared to fulvestrant.[4]
| Model | Drug | Dosage | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | AZD9496 | 5 mg/kg, daily, oral | Statistically significant | [4] |
| MCF-7 Xenograft | Fulvestrant | 5 mg/mouse, 3x weekly, s.c. | Statistically significant | [4] |
| ESR1-mutant PDX | AZD9496 | 25 mg/kg | 66% | [4] |
| ESR1-mutant PDX | Fulvestrant | 5 mg/mouse | 59% | [4] |
Clinical Comparison
A randomized, open-label, presurgical, window-of-opportunity study (NCT03236974) directly compared the pharmacodynamic effects of AZD9496 and fulvestrant in treatment-naïve patients with ER+/HER2- primary breast cancer.[1]
| Parameter | AZD9496 (250 mg twice daily) | Fulvestrant (500 mg on day 1) | P-value | Reference |
| ER H-score Reduction | 24% | 36% | 0.86 | [1] |
| PR H-score Reduction | -33.3% | -68.7% | 0.97 | [1] |
| Ki-67 Level Reduction | -39.9% | -75.4% | 0.98 | [1] |
The study concluded that at the dose tested, AZD9496 was not superior to fulvestrant in reducing ER, PR, and Ki-67 expression.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are summarized below.
MCF-7 Xenograft Model
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used. To support the growth of estrogen-dependent MCF-7 tumors, mice are often ovariectomized and supplemented with estrogen.
-
Tumor Implantation: A suspension of MCF-7 cells is injected subcutaneously or into the mammary fat pad of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups to receive AZD9496 (orally), fulvestrant (subcutaneously), or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for protein expression).
Rat Uterotrophic Assay
-
Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.
-
Treatment: Animals are treated with the test compounds (AZD9496 or fulvestrant) or a vehicle control for a specified period (e.g., 3-7 days). A positive control (e.g., estradiol) is also included.
-
Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed. An increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a blockage of estradiol-induced uterine growth indicates anti-estrogenic activity.
Western Blotting for ERα and PR Protein Levels
-
Protein Extraction: Protein lysates are prepared from tumor tissue or cell cultures.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for ERα and PR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from tumor tissue or cell cultures.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for PCR amplification with primers specific for the target genes (e.g., ESR1, PGR) and a reference gene (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the expression of the reference gene.
Conclusion
AZD9496 is an orally bioavailable SERD that has demonstrated potent preclinical activity against ER+ breast cancer, including models with ESR1 mutations. While it offers a more convenient route of administration compared to fulvestrant, a head-to-head clinical study in the neoadjuvant setting did not show superiority of AZD9496 over fulvestrant in terms of biomarker modulation at the doses tested. Further clinical investigation is necessary to fully elucidate the comparative efficacy and optimal use of AZD9496 in the treatment of ER+ breast cancer.
References
- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. urosphere.com [urosphere.com]
AZD9496 vs. Tamoxifen: A Head-to-Head In Vitro Comparison for Breast Cancer Research
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the selective estrogen receptor modulator (SERM) tamoxifen (B1202) has long been a cornerstone of treatment. However, the emergence of resistance and the desire for more potent and complete ER antagonism have driven the development of novel agents. Among these is AZD9496, an oral selective estrogen receptor degrader (SERD). This guide provides a detailed in vitro comparison of AZD9496 and tamoxifen, presenting key experimental data, methodologies, and pathway visualizations to inform researchers and drug development professionals.
Mechanism of Action: SERD vs. SERM
AZD9496 is a nonsteroidal small-molecule inhibitor of ERα that functions as a potent antagonist and downregulator of the receptor.[1][2][3][4] Unlike tamoxifen, which acts as a competitive inhibitor of estrogen binding and can have partial agonist effects in some tissues, AZD9496 directly targets the ERα protein for degradation.[1][5] This fundamental difference in their mechanism of action underpins the variations observed in their in vitro performance. Tamoxifen, being a SERM, competitively binds to estrogen receptors, which can lead to a conformational change in the receptor, blocking the proliferative actions of endogenous estrogen.[5][6]
Comparative Performance Data
The following tables summarize the quantitative data from in vitro studies comparing the activity of AZD9496 and tamoxifen, primarily in the ER+ human breast cancer cell line, MCF-7.
Table 1: In Vitro Activity in MCF-7 Cells
| Parameter | AZD9496 | Tamoxifen | Reference |
| ERα Binding (IC50) | 0.82 nM | - | [7] |
| ERα Downregulation (IC50) | 0.14 nM | Stabilizes ER protein levels | [1][7] |
| ERα Antagonism (IC50) | 0.28 nM | - | [7] |
| MCF-7 Cell Proliferation (IC50) | Low nM activity | Induces apoptosis at µM concentrations (IC50 ~4.5-250 µM) | [8][9][10] |
Note: Direct comparative IC50 values for tamoxifen's binding and antagonism from the same studies as AZD9496 were not consistently available in the reviewed literature. Tamoxifen's primary mechanism is not degradation, but modulation, hence it tends to stabilize ER protein levels.
Table 2: Effects on Estrogen Receptor (ERα) and Downstream Signaling
| Feature | AZD9496 | Tamoxifen | Reference |
| ERα Protein Levels | Potent downregulation | Stabilization of ER protein levels | [1] |
| Progesterone Receptor (PR) Levels | Dose-dependent decrease, indicating potent antagonist activity | Can increase PR levels, indicating partial agonist activity | [1] |
| Estrogen-Regulated Gene Expression (e.g., TFF1, AREG) | Downregulates mRNA levels | Can increase mRNA levels in the absence of estrogen | [1] |
| Action on ESR1 Mutants | Binds and downregulates clinically relevant ESR1 mutants | Reduced efficacy against ESR1 mutants | [1] |
Signaling Pathway Overview
The differential effects of AZD9496 and tamoxifen are rooted in their distinct interactions with the estrogen receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro experiments based on the available literature.
ERα Downregulation Assay (SILAC)
-
Cell Line: MCF-7 human breast cancer cells.
-
Method: Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
-
Procedure:
-
Culture MCF-7 cells in "heavy" isotope-labeled media to label the entire proteome, including ERα.
-
Replace the media with "light" media and treat cells with the test compound (e.g., AZD9496, fulvestrant, tamoxifen) or DMSO as a control.
-
Harvest cell lysates at various time points.
-
Analyze ERα protein levels using mass spectrometry to detect the degradation rate of the "heavy" labeled ERα and the synthesis of "light" ERα.[1]
-
-
Endpoint: Measurement of the rate of ERα protein degradation and synthesis.
Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Cell Line: MCF-7 cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to adhere.
-
Treat cells with serial dilutions of the test compound (e.g., tamoxifen) or a vehicle control (e.g., DMSO).[9]
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength to determine relative cell viability.[9]
-
-
Endpoint: Calculation of the half-maximal inhibitory concentration (IC50).
Gene Expression Analysis
-
Cell Line: MCF-7 cells.
-
Procedure:
-
Treat MCF-7 cells with the test compounds (AZD9496, tamoxifen, fulvestrant) with or without estrogen.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) or microarray analysis (e.g., Human Transcriptome Array) to measure the mRNA levels of specific estrogen-regulated genes (e.g., TFF1, AREG, PR).[1]
-
-
Endpoint: Relative quantification of mRNA levels to assess the antagonist or agonist effects of the compounds on gene transcription.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of AZD9496 and tamoxifen.
Conclusion
In vitro evidence strongly suggests that AZD9496 and tamoxifen operate through distinct mechanisms with significantly different outcomes on ERα protein levels and downstream signaling. AZD9496 acts as a potent ERα antagonist and degrader, leading to a robust downregulation of the receptor and inhibition of estrogen-dependent gene expression and cell proliferation.[1][11] In contrast, tamoxifen functions as a SERM, competitively inhibiting estrogen binding but also demonstrating partial agonist effects and stabilizing ERα protein levels.[1][5] These findings highlight AZD9496 as a complete ER antagonist that may offer advantages over tamoxifen, particularly in contexts where complete abrogation of ER signaling is desired or in the presence of ESR1 mutations that confer resistance to traditional endocrine therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. news-medical.net [news-medical.net]
- 6. swolverine.com [swolverine.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Validating AZD9496 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate target engagement of AZD9496, an oral selective estrogen receptor degrader (SERD). We will compare its performance with the established SERD, fulvestrant (B1683766), and discuss other emerging alternatives. This document includes supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of AZD9496's mechanism of action and its validation in preclinical settings.
Introduction to AZD9496 and Target Engagement
AZD9496 is an orally bioavailable, non-steroidal small molecule that acts as a potent antagonist and degrader of the estrogen receptor alpha (ERα).[1][2] In ER-positive (ER+) breast cancer, the estrogen receptor is a key driver of tumor growth. AZD9496 binds to ERα, inducing a conformational change that leads to the receptor's degradation, thereby blocking downstream signaling pathways and inhibiting cancer cell proliferation.[3]
Validating that a drug like AZD9496 reaches and interacts with its intended target in a living organism, a process known as in vivo target engagement, is a critical step in drug development. It provides crucial evidence of the drug's mechanism of action and helps to establish a therapeutic window.
Comparison with Alternatives
The primary comparator for AZD9496 is fulvestrant , an injectable SERD that is an established treatment for ER+ breast cancer.[4][5] While both drugs target ERα for degradation, AZD9496's oral route of administration offers a significant potential advantage over fulvestrant's intramuscular injections.[3][6] Other oral SERDs are also in development and represent a new generation of endocrine therapies.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies comparing AZD9496 and fulvestrant.
Table 1: In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Model | Dose | Administration | Tumor Growth Inhibition (%) | Reference |
| AZD9496 | MCF-7 Xenograft | 0.5 mg/kg | Oral, once daily | Significant | [9] |
| AZD9496 | MCF-7 Xenograft | 10 mg/kg | Oral, once daily | >90% | [10] |
| AZD9496 | MCF-7 Xenograft | 50 mg/kg | Oral, once daily | 96% | [10] |
| Fulvestrant | MCF-7 Xenograft | 5 mg/mouse | Subcutaneous | - | [10] |
| AZD9496 | ESR1-mutant PDX | 25 mg/kg | Oral, once daily | 66% | [10] |
| Fulvestrant | ESR1-mutant PDX | 5 mg/mouse | Subcutaneous | 59% | [10] |
| AZD9496 | Pituitary Adenoma Xenograft | 5 mg/kg | Oral, once daily | 75% | [3][11] |
| Fulvestrant | Pituitary Adenoma Xenograft | 20 mg/mouse | Intramuscular, twice/week | - | [3][11] |
Table 2: In Vivo Target Engagement Measured by Progesterone Receptor (PR) Downregulation
| Compound | Model | Dose | Administration | PR Protein Level Reduction (%) | Reference |
| AZD9496 | MCF-7 Xenograft | 0.5 mg/kg | Oral, once daily | 75% | [10] |
| AZD9496 | MCF-7 Xenograft | 10 mg/kg | Oral, once daily | >90% | [10] |
| AZD9496 | MCF-7 Xenograft | 50 mg/kg | Oral, once daily | >90% | [10] |
| AZD9496 | ESR1-mutant PDX | 25 mg/kg | Oral, once daily | 94% | [10] |
| Fulvestrant | ESR1-mutant PDX | 5 mg/mouse | Subcutaneous | 63% | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key in vivo experiments.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of AZD9496 in an in vivo setting.
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
Cell Lines: ER+ breast cancer cell lines (e.g., MCF-7) or patient-derived xenograft (PDX) models with or without ESR1 mutations.
Procedure:
-
Tumor Implantation: ER+ breast cancer cells (e.g., 2 x 10^6 GT1-1 cells) are subcutaneously implanted into the flanks of the mice.[11] For estrogen-dependent models like MCF-7, an estrogen pellet is implanted to stimulate tumor growth.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 3 mm in diameter).[11] Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration:
-
AZD9496: Administered orally (by gavage) once daily at specified doses (e.g., 0.1, 0.5, 5, 10, 25, 50 mg/kg).[3][10][11]
-
Fulvestrant: Administered via subcutaneous or intramuscular injection at specified doses (e.g., 5 mg/mouse or 20 mg/mouse, twice weekly).[3][10][11]
-
Vehicle Control: A control group receives the vehicle solution used to dissolve the drugs.
-
-
Endpoint: The study continues for a predetermined period (e.g., 2-4 weeks), or until tumors in the control group reach a specified size.[3] At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.[3]
Pharmacodynamic (PD) Marker Analysis
Objective: To measure the effect of AZD9496 on its direct target (ERα) and a downstream biomarker (Progesterone Receptor, PR).
Sample Collection: Tumor tissues collected at the end of the xenograft study.
Methods:
-
Western Blot Analysis:
-
Tumor lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for ERα, PR, and a loading control (e.g., vinculin or GAPDH).
-
Secondary antibodies conjugated to a detectable marker are used for visualization and quantification.
-
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed, paraffin-embedded, and sectioned.
-
Sections are stained with antibodies against ERα and PR to visualize protein expression and localization within the tumor.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA is extracted from tumor tissue and reverse-transcribed to cDNA.
-
qRT-PCR is performed using primers specific for the genes encoding ERα (ESR1) and PR (PGR) to measure changes in mRNA expression levels.[3]
-
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway [jcancer.org]
A Preclinical Showdown: AZD9496 Versus Aromatase Inhibitors in Estrogen-Deprived Breast Cancer Models
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the emergence of novel agents continually challenges the therapeutic status quo. This guide provides a detailed preclinical comparison between AZD9496, an oral selective estrogen receptor degrader (SERD), and the established class of aromatase inhibitors. The focus is on their performance in estrogen-deprived models, a setting that mimics the postmenopausal state or the environment following aromatase inhibitor treatment.
AZD9496 operates by directly binding to the estrogen receptor (ER), leading to its degradation. This mechanism contrasts with that of aromatase inhibitors, which function by blocking the aromatase enzyme responsible for converting androgens into estrogen, thereby reducing circulating estrogen levels. This fundamental difference in their mechanism of action underpins their distinct efficacy profiles, particularly in the context of acquired resistance.
Mechanisms of Action: A Tale of Two Pathways
The estrogen receptor signaling pathway is a critical driver of proliferation in ER+ breast cancer. While both AZD9496 and aromatase inhibitors aim to disrupt this pathway, they do so at different points.
Figure 1. Mechanisms of AZD9496 and Aromatase Inhibitors.
Performance in Aromatase Inhibitor-Resistant Models
A key question for any new endocrine agent is its efficacy in tumors that have developed resistance to current therapies. Preclinical studies have evaluated AZD9496 in a long-term estrogen-deprived (LTED) breast cancer model, which mimics the clinical scenario of acquired resistance to aromatase inhibitors.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of AZD9496 in a model of aromatase inhibitor resistance. For comparison, data for fulvestrant (B1683766), another SERD, from the same study is included.
| Treatment Group | Tumor Growth Inhibition | ERα Protein Level Modulation | Progesterone (B1679170) Receptor (PR) Level Modulation |
| AZD9496 | Tumor Regressions Observed | Significant Decrease | Dose-dependent Decrease |
| Fulvestrant | Tumor Regressions Observed | Significant Decrease | Decrease |
| Vehicle Control | Progressive Tumor Growth | No Significant Change | No Significant Change |
Table 1. Efficacy of AZD9496 in a Long-Term Estrogen-Deprived (Aromatase Inhibitor Resistant) Xenograft Model.
These data demonstrate that AZD9496 is not only active but can induce tumor regression in a model that is resistant to estrogen deprivation, the therapeutic basis of aromatase inhibitors. The significant downregulation of ERα protein levels confirms the drug's mechanism of action in vivo. The reduction in progesterone receptor (PR) levels, a downstream marker of ER signaling, further indicates potent antagonism of the estrogen pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following is a summary of the experimental protocol used in the key preclinical study.
Long-Term Estrogen-Deprived (LTED) Xenograft Model
-
Cell Line: HCC-1428 LTED (a breast cancer cell line adapted to grow in the absence of estrogen, thereby modeling aromatase inhibitor resistance).
-
Animal Model: Ovariectomized female nude mice.
-
Tumor Implantation: HCC-1428 LTED cells were implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups. AZD9496 was administered orally, while fulvestrant was given via subcutaneous injection. A vehicle group served as the control.
-
Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition or regression.
-
Biomarker Analysis: At the end of the study, tumors were excised, and protein levels of ERα and PR were quantified by Western blot to assess target engagement and pathway inhibition.
Experimental Workflow
The workflow for evaluating the efficacy of AZD9496 in an aromatase inhibitor-resistant model is depicted below.
A Comparative Guide to Biomarkers of Response for AZD9496 and Alternative Endocrine Therapies
For researchers and drug development professionals navigating the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, understanding the nuances of patient selection and treatment response is paramount. This guide provides a comprehensive comparison of biomarkers for AZD9496, a novel oral selective estrogen receptor degrader (SERD), and its therapeutic alternatives. We delve into the experimental data, detail the methodologies for biomarker assessment, and visualize the underlying biological and experimental pathways.
Introduction to AZD9496 and the SERD Landscape
AZD9496 is an oral, nonsteroidal SERD designed to overcome the limitations of earlier endocrine therapies.[1][2] Like other SERDs, its primary mechanism of action is to bind to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's degradation.[1] This dual action of antagonism and degradation effectively blocks ER-mediated signaling pathways that drive the proliferation of ER+ cancer cells.
A key challenge in the treatment of ER+ breast cancer is the development of resistance to standard-of-care endocrine therapies such as aromatase inhibitors and tamoxifen. One of the well-established mechanisms of acquired resistance is the emergence of mutations in the ESR1 gene, which encodes for ERα. These mutations can lead to ligand-independent activation of the receptor, rendering therapies that target estrogen production less effective. Next-generation oral SERDs, including AZD9496 and others like elacestrant (B1663853) and camizestrant, have been developed with the aim of potently inhibiting both wild-type and mutant ER.
Key Biomarkers of Response and Resistance
The clinical development of AZD9496 and other next-generation SERDs has highlighted the critical role of specific biomarkers in predicting treatment efficacy. The most prominent of these are ESR1 mutations and the presence of circulating tumor cells (CTCs).
ESR1 Gene Mutations
Mutations in the ligand-binding domain of the ESR1 gene are a significant indicator of resistance to aromatase inhibitors and can influence the efficacy of subsequent endocrine therapies. Preclinical studies have demonstrated that AZD9496 is a potent inhibitor of both wild-type and clinically relevant ESR1-mutant receptors, inhibiting tumor growth in patient-derived xenograft (PDX) models with ESR1 mutations.[2]
Circulating Tumor Cells (CTCs)
The enumeration and characterization of CTCs, which are cancer cells shed from a tumor into the bloodstream, serve as a "liquid biopsy" to provide real-time information about a patient's disease. The number of CTCs at baseline has been shown to be a strong prognostic factor in patients with metastatic breast cancer. Furthermore, monitoring changes in CTC counts and their biomarker status (such as ER expression) during treatment can provide early indications of therapeutic response.
Comparative Efficacy of SERDs in Biomarker-Defined Populations
While large-scale, direct head-to-head clinical trial data for AZD9496 versus other SERDs in biomarker-defined populations is still emerging, preclinical data and clinical trial results for other next-generation SERDs provide valuable comparative insights.
Preclinical Comparison of AZD9496 and Fulvestrant
In preclinical models, AZD9496 has demonstrated potent anti-tumor activity. In an ESR1-mutant PDX model, AZD9496 at a dose of 25 mg/kg inhibited tumor growth by 66%, compared to 59% for fulvestrant. This efficacy correlated with a more pronounced antagonism of the ER pathway, with AZD9496 inducing a 94% decrease in progesterone (B1679170) receptor (PR) levels, a downstream target of ER, compared to 63% with fulvestrant.[2]
Clinical Data for Next-Generation Oral SERDs
The clinical development of other oral SERDs, such as elacestrant and camizestrant, has provided robust evidence for the benefit of these agents in patients with ESR1 mutations.
Table 1: Comparison of Progression-Free Survival (PFS) for Next-Generation Oral SERDs vs. Fulvestrant in Patients with ESR1 Mutations
| Therapy | Trial | Patient Population | Median PFS (Drug) | Median PFS (Fulvestrant) | Hazard Ratio (95% CI) |
| Camizestrant (75 mg) | SERENA-2 | ER+, HER2- advanced breast cancer with ESR1 mutation | 6.3 months | 2.2 months | 0.33 (0.18-0.68) |
| Camizestrant (150 mg) | SERENA-2 | ER+, HER2- advanced breast cancer with ESR1 mutation | 9.2 months | 2.2 months | 0.55 (0.33-0.89) |
| Elacestrant | EMERALD | ER+, HER2- advanced breast cancer with ESR1 mutation | 3.8 months | 1.9 months | 0.55 (0.39-0.77) |
Data from the SERENA-2 and EMERALD clinical trials.[3][4]
These data underscore the significant clinical benefit of next-generation oral SERDs in the ESR1-mutant patient population, a key biomarker of resistance to prior endocrine therapies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the estrogen receptor signaling pathway and the workflows for detecting key biomarkers.
References
AZD9496 Demonstrates Comparable Efficacy to Fulvestrant in Overcoming Endocrine Resistance in Preclinical Breast Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that AZD9496, an oral selective estrogen receptor degrader (SERD), exhibits comparable efficacy to the established SERD, fulvestrant (B1683766), in preclinical models of fulvestrant-resistant estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed comparison of the two compounds, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Comparative Efficacy in Breast Cancer Models
AZD9496 has been evaluated in a range of endocrine-sensitive and resistant breast cancer cell lines and xenograft models, demonstrating potent anti-tumor activity. Its performance has been frequently benchmarked against fulvestrant, the first-in-class approved SERD.
In Vitro Activity
AZD9496 demonstrates potent inhibition of cell proliferation and estrogen receptor (ERα) degradation in various breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for ERα binding, downregulation, and antagonism.
| Compound | ERα Binding IC50 (nM) | ERα Downregulation IC50 (nM) | ERα Antagonism IC50 (nM) |
| AZD9496 | 0.82 | 0.14 | 0.28 |
| Fulvestrant | Not explicitly stated in the provided results | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
In endocrine-sensitive cell lines such as MCF-7, T47D, ZR75-1, 600MPE, and MDA-MB-415, AZD9496 inhibited cell growth comparably to fulvestrant.[1] Both SERDs were shown to be equivalent or superior to tamoxifen (B1202) and estrogen deprivation in these models.[1] Notably, in models of acquired resistance, such as estrogen deprivation-resistant (EDR) and tamoxifen-resistant (TamR) cell lines that retain ER expression, AZD9496 continued to inhibit cell growth by effectively reducing ER levels and transcription.[1][2] However, cross-resistance was observed in fulvestrant-resistant (FulR) models, where AZD9496 failed to inhibit the growth of FulR cells and xenografts.[3]
In Vivo Efficacy
In vivo studies using xenograft models have further substantiated the anti-tumor activity of AZD9496. In a patient-derived xenograft (PDX) model harboring an ESR1 mutation, both AZD9496 (at 25 mg/kg) and fulvestrant (5 mg/mouse) demonstrated significant tumor growth inhibition compared to tamoxifen.
| Treatment | Tumor Growth Inhibition (%) | Progesterone Receptor (PR) Level Decrease (%) |
| AZD9496 (25 mg/kg) | 66[4] | 94[4] |
| Fulvestrant (5 mg/mouse) | 59[4] | 63[4] |
| Tamoxifen | 28[4] | Not explicitly stated |
These findings suggest that AZD9496 may offer enhanced biomarker modulation compared to fulvestrant in certain preclinical settings.[4] Furthermore, combination studies have shown that AZD9496 can cause tumor regressions when used with PI3K pathway and CDK4/6 inhibitors.
Signaling Pathways and Mechanism of Action
AZD9496, like fulvestrant, is a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), leading to its degradation and thereby blocking downstream signaling that promotes tumor growth.
In fulvestrant-resistant models, resistance can be driven by various mechanisms, including mutations in the ESR1 gene, which encodes ERα, or the activation of alternative signaling pathways that bypass the need for estrogen-driven ER activation. AZD9496 has shown efficacy against some ESR1 mutant models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are summarized protocols for key experiments used to evaluate the efficacy of AZD9496 and fulvestrant.
Generation of Fulvestrant-Resistant Cell Lines
References
Comparative Analysis of AZD9496-Induced Gene Expression Profiles
A Head-to-Head Look at a Novel Oral SERD Against Established Endocrine Therapies
AZD9496 is an oral selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1] This guide provides a comparative analysis of the gene expression profiles induced by AZD9496 in comparison to other key endocrine therapies, fulvestrant (B1683766) (an injectable SERD) and tamoxifen (B1202) (a selective estrogen receptor modulator or SERM). The data presented is compiled from preclinical studies utilizing various breast cancer models.
Mechanism of Action: A New Generation of ER Degraders
AZD9496 acts as a pure anti-estrogen by directly binding to the estrogen receptor, which induces a conformational change leading to the receptor's degradation.[1][2] This mechanism effectively blocks ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[1][3] Notably, AZD9496 has shown efficacy against both wild-type and mutant forms of the estrogen receptor (ESR1 mutations), which are a common mechanism of resistance to other endocrine therapies.[1]
Comparative Gene Expression Analysis
Gene expression studies have been conducted to compare the transcriptional effects of AZD9496 with fulvestrant and tamoxifen in ER-positive breast cancer models. These studies reveal that AZD9496 and fulvestrant have broadly similar effects on estrogen-regulated genes, potently inhibiting their expression.[3]
Table 1: Comparative Effect of AZD9496, Fulvestrant, and Tamoxifen on Key Estrogen-Regulated Genes
| Gene Symbol | Gene Name | Function | AZD9496 Effect | Fulvestrant Effect | Tamoxifen Effect |
| PGR | Progesterone Receptor | A classic estrogen-responsive gene, often used as a marker of ER pathway activity. | Down-regulated | Down-regulated | Down-regulated |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | An early estrogen-response gene involved in hormone-dependent cancer growth. | Down-regulated | Down-regulated | Down-regulated |
| MYC | MYC Proto-Oncogene | A proto-oncogene that plays a critical role in cell cycle progression and proliferation. | Down-regulated | Down-regulated | Down-regulated |
| AREG | Amphiregulin | An epidermal growth factor receptor (EGFR) ligand involved in cell growth. | Down-regulated | Down-regulated | Down-regulated |
| CXCL12 | C-X-C Motif Chemokine Ligand 12 | A chemokine involved in tumor progression and metastasis. | Down-regulated | Down-regulated | Down-regulated |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | A member of the epidermal growth factor (EGF) receptor family of receptor tyrosine kinases. | Up-regulated (relieves E2-mediated repression) | Up-regulated (relieves E2-mediated repression) | Not specified |
| TFF3 | Trefoil Factor 3 | A protein involved in mucosal repair and protection, also implicated in cancer. | Up-regulated (relieves E2-mediated repression) | Up-regulated (relieves E2-mediated repression) | Not specified |
This table is a qualitative summary based on descriptions from preclinical studies. The magnitude of regulation may vary.[3]
Experimental Protocols
The comparative gene expression data is primarily derived from preclinical studies using both in vitro and in vivo models of ER-positive breast cancer.
In Vivo Xenograft Studies
A key study utilized MCF-7 human breast cancer xenografts in mice to compare the effects of AZD9496, fulvestrant, and tamoxifen on gene expression.[3]
-
Animal Model: Ovariectomized nude mice with established MCF-7 xenograft tumors, supplemented with exogenous estrogen.
-
Dosing Regimen:
-
AZD9496: 5 mg/kg and 50 mg/kg, administered orally once daily.
-
Fulvestrant: Administered as a subcutaneous injection.
-
Tamoxifen: Administered orally.
-
-
Treatment Duration: Short-term treatment for 10 days.
-
Sample Collection: Tumors were harvested for analysis.
-
Gene Expression Analysis: RNA was extracted from tumor samples, and the expression of 45 ER-regulated genes was profiled using the BioMark FLUIDIGM platform. The Ct values of target genes were normalized to housekeeping genes, and the log2 fold change in gene expression was calculated relative to the control group.
In Vitro Cell Line Studies
-
Cell Lines: Endocrine-sensitive (MCF-7, T47D) and endocrine-resistant (estrogen deprivation-resistant and tamoxifen-resistant derivatives) breast cancer cell lines were used.[3]
-
Treatment: Cells were treated with AZD9496 or fulvestrant in the presence or absence of estrogen.
-
Analysis: The effects on cell growth, ER protein levels (via Western blot), and ER transcriptional activity (via qRT-PCR and ERE-reporter assays) were assessed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by AZD9496 and a typical experimental workflow for its evaluation.
Caption: Inhibition of Estrogen Receptor Signaling by AZD9496.
Caption: AZD9496-mediated blockade of the JAK2/STAT5B pathway.
Caption: Workflow for preclinical comparative gene expression studies.
Conclusion
AZD9496 demonstrates a potent ability to downregulate estrogen receptor signaling, with a gene expression profile that closely mirrors that of fulvestrant. Both SERDs effectively suppress the transcription of key estrogen-responsive genes involved in breast cancer proliferation. This contrasts with tamoxifen, which, while also an effective endocrine therapy, has a different mechanism of action that can lead to distinct gene expression patterns. The oral bioavailability of AZD9496 presents a potential advantage in the clinical setting. Further research and clinical trial data will continue to elucidate the full comparative efficacy and gene expression landscape of this next-generation endocrine therapy.
References
Oral AZD9496 vs. Intramuscular Fulvestrant: A Comparative Analysis for ER+ Breast Cancer
A comprehensive evaluation of the oral selective estrogen receptor degrader (SERD) AZD9496 against the established intramuscular SERD, fulvestrant (B1683766), reveals distinct pharmacological profiles and a nuanced efficacy landscape. While both agents target the estrogen receptor (ER) to combat hormone-sensitive breast cancer, preclinical data suggested potential advantages for AZD9496 in potency and activity against certain mutations. However, clinical findings have positioned fulvestrant as the more effective agent in direct comparison, highlighting the complexities of translating preclinical observations to patient outcomes.
Executive Summary of Comparative Data
| Feature | AZD9496 | Fulvestrant |
| Route of Administration | Oral | Intramuscular Injection |
| Bioavailability | High oral bioavailability in preclinical species (63-91%)[1] | Low bioavailability, administered as a long-acting injection[2][3] |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD)[4] | Selective Estrogen Receptor Degrader (SERD)[2][5][6] |
| ERα Binding Affinity (IC50) | 0.82 nM[1] | Lower affinity compared to AZD9496[7] |
| ERα Downregulation (IC50) | 0.14 nM[1] | |
| ERα Antagonism (IC50) | 0.28 nM[1] | |
| Clinical Efficacy (vs. Fulvestrant) | Inferior in reducing ER, PR, and Ki-67 expression in a window-of-opportunity study[7][8][9] | Superior in reducing ER, PR, and Ki-67 expression[7][8][9] |
| Preclinical Efficacy | More potent inhibition of cell proliferation and superior tumor growth inhibition in some models, including those with ESR1 mutations[3][7][10] | Effective, but sometimes less potent than AZD9496 in preclinical settings, especially at clinically unachievable doses[7] |
| Pharmacokinetics (Half-life) | 5-6 hours in mice[11] | 40 to 50 days (intramuscular)[2] |
Mechanism of Action: Targeting the Estrogen Receptor
Both AZD9496 and fulvestrant are classified as selective estrogen receptor degraders (SERDs). Their primary mechanism involves binding to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for proteasomal degradation. This process effectively eliminates the key driver of tumor growth in ER-positive breast cancer. By downregulating ER levels, these drugs inhibit both ligand-dependent and ligand-independent signaling pathways.
Fulvestrant, the first-in-class SERD, binds competitively to the estrogen receptor, inhibiting dimerization and nuclear translocation, which ultimately leads to the accelerated degradation of the receptor.[5] AZD9496 was developed as a potent, orally bioavailable SERD to overcome the pharmacokinetic limitations of fulvestrant.[1][10] Preclinical studies indicated that AZD9496 binds to both wild-type and mutant ER with high affinity.[7]
Head-to-Head Comparison: Preclinical vs. Clinical Findings
Preclinical In Vitro & In Vivo Studies
Initial preclinical evaluations painted a promising picture for AZD9496. In various breast cancer cell lines, AZD9496 demonstrated potent, picomolar-range binding to ERα and was shown to be a powerful antagonist and degrader of the receptor.[1] Some studies reported that AZD9496 was more potent than fulvestrant in inhibiting the proliferation of ER+ breast cancer cells and more effectively blocked tumor growth in models with endocrine resistance and ESR1 mutations.[7] However, other preclinical work suggested that in certain cell lines (CAMA1 and T47D), the maximal level of ERα degradation and the anti-proliferative effect induced by AZD9496 was inferior to that of fulvestrant.[12][13]
In vivo studies using xenograft models also showed that oral administration of AZD9496 led to significant, dose-dependent tumor growth inhibition.[11] In some models, AZD9496 was shown to be comparable to fulvestrant in antagonizing ER and overcoming endocrine resistance.[14][15]
Clinical "Window of Opportunity" Study
Despite the encouraging preclinical data, a randomized, presurgical "window of opportunity" study (NCT03236974) in patients with newly diagnosed ER+, HER2- primary breast cancer revealed a different outcome.[8][16] This study directly compared the pharmacodynamic effects of AZD9496 with fulvestrant. The results showed that AZD9496 was inferior to fulvestrant in its anticancer efficacy and its ability to reduce the expression of ER and the progesterone (B1679170) receptor (PR).[7]
Specifically, the least square mean estimate for ER H-score reduction was 24% after treatment with AZD9496, compared to 36% with fulvestrant.[8][9] Similarly, AZD9496 led to a smaller reduction in PR H-scores (-33.3%) and Ki-67 levels (-39.9%) compared to fulvestrant (-68.7% and -75.4%, respectively).[8][9] This was the first presurgical study to demonstrate that an oral SERD could impact its key biological targets, but it did not demonstrate superiority over fulvestrant at the dose tested.[8][9]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: ER+ breast cancer cell lines (e.g., MCF7, ZR75-1, T47D).
-
Treatment: Cells were treated with varying concentrations of AZD9496 or fulvestrant.
-
Assay: Cell growth was assessed using standard methods such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) was calculated to determine potency.
In Vivo Xenograft Studies
-
Animal Model: Ovariectomized nude mice.
-
Tumor Implantation: ER+ breast cancer cells (e.g., MCF7) were implanted subcutaneously. Tumor growth was supported by exogenous estrogen supplementation.
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive vehicle control, oral AZD9496 at various doses, or intramuscular fulvestrant.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were often excised for biomarker analysis (e.g., ER, PR, Ki-67 levels) by Western blot or immunohistochemistry.
-
Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance between treatment groups was determined.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fulvestrant - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 8. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hra.nhs.uk [hra.nhs.uk]
Cross-Validation of AZD9496 Activity in Diverse Laboratory Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral selective estrogen receptor degrader (SERD), AZD9496, with other endocrine therapies across various preclinical laboratory models. The data presented herein is intended to offer an objective overview of AZD9496's performance, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of AZD9496
AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) that functions as a potent antagonist and downregulator of this key receptor in ER-positive breast cancer.[1][2][3][4][5][6] Its oral bioavailability offers a potential advantage over the intramuscularly administered SERD, fulvestrant (B1683766).[1][5] Preclinical studies have demonstrated its efficacy in various models, including those with acquired resistance to other endocrine therapies and those harboring ESR1 mutations.
In Vitro Activity
AZD9496 demonstrates potent activity in ER-positive breast cancer cell lines, effectively inhibiting cell proliferation and downregulating ERα protein levels. The following table summarizes its in vitro performance compared to fulvestrant and tamoxifen.
| Parameter | AZD9496 | Fulvestrant | Tamoxifen | Cell Line(s) |
| ERα Binding IC50 (nM) | 0.82 | 0.8 | - | MCF-7 |
| ERα Downregulation IC50 (nM) | 0.14 | 0.06 | Inactive | MCF-7 |
| ERα Antagonism IC50 (nM) | 0.28 | - | - | MCF-7 |
| Anti-proliferative Effect | Potent inhibition | Potent inhibition | Partial inhibition | MCF-7, CAMA1, T47D |
Data compiled from multiple preclinical studies.[3][7][8]
In Vivo Monotherapy
In xenograft models using human breast cancer cell lines, orally administered AZD9496 has shown significant dose-dependent tumor growth inhibition. Notably, its efficacy has been demonstrated in both estrogen-dependent and long-term estrogen-deprived models, simulating different stages of breast cancer treatment.
| Laboratory Model | AZD9496 Dose | Tumor Growth Inhibition | Comparator | Comparator TGI |
| MCF-7 Xenograft | 50 mg/kg/day | 96% | - | - |
| MCF-7 Xenograft | 25 mg/kg/day | 66% | Fulvestrant | 59% |
| MCF-7 Xenograft | 25 mg/kg/day | 66% | Tamoxifen | 28% |
| ESR1-mutant PDX (D538G) | - | Significant Inhibition | - | - |
PDX: Patient-Derived Xenograft. TGI: Tumor Growth Inhibition. Data from preclinical studies.[1][2]
Combination Therapy
The anti-tumor activity of AZD9496 can be enhanced when used in combination with inhibitors of other key signaling pathways implicated in endocrine resistance, such as the PI3K/mTOR and CDK4/6 pathways.
| Laboratory Model | Combination | Outcome |
| MCF-7 Xenograft | AZD9496 + PI3K inhibitor (AZD8835) | Enhanced tumor growth inhibition |
| MCF-7 Xenograft | AZD9496 + mTOR inhibitor (AZD2014) | Tumor regressions |
| MCF-7 Xenograft | AZD9496 + CDK4/6 inhibitor (Palbociclib) | Tumor regressions |
Data based on preclinical combination studies.[1][9]
Signaling Pathway and Mechanism of Action
AZD9496 exerts its anti-cancer effects by directly targeting the estrogen receptor. As a SERD, it not only antagonizes the receptor, preventing its activation by estrogen, but also induces its degradation. This dual mechanism effectively shuts down ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells. In some contexts, such as pituitary adenoma models, AZD9496 has been shown to block the JAK2/STAT5B pathway.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of AZD9496 in preclinical models, from in vitro cell-based assays to in vivo animal studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of AZD9496.
Cell Proliferation Assay (Luminescence-based)
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1.5 x 10^4 cells/mL in their appropriate growth medium and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Treatment: The following day, cells are treated with varying concentrations of AZD9496, a comparator drug (e.g., fulvestrant), or vehicle control.
-
Incubation: The plates are incubated for 72 hours.
-
Luminescence Measurement: A luminescent cell viability reagent is added to each well. After a brief incubation period to allow for the enzymatic reaction to stabilize, luminescence is measured using a microplate reader. The signal is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot for ERα and Progesterone Receptor (PR)
-
Sample Preparation: Cells are lysed in RIPA buffer, and protein concentration is determined. For tumor tissues, samples are homogenized and lysed.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for ERα, PR, and a loading control (e.g., vinculin or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
In Vivo Xenograft Studies (MCF-7 Model)
-
Animal Model: Immunocompromised mice (e.g., female nude or SCID mice) are used.
-
Estrogen Supplementation: As MCF-7 cell growth is estrogen-dependent, mice are supplemented with estradiol, often via a slow-release pellet implanted subcutaneously a week prior to cell injection.
-
Cell Implantation: MCF-7 cells are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: AZD9496 is administered orally by gavage daily at the specified doses. Comparator drugs like fulvestrant are administered via their respective routes (e.g., intramuscular or subcutaneous injection). The control group receives the vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and may be processed for biomarker analysis (e.g., Western blot for ERα and PR).
Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from breast cancer patients (e.g., via biopsy or surgical resection) under sterile conditions.
-
Implantation: Small fragments of the tumor are surgically implanted, typically subcutaneously or orthotopically (into the mammary fat pad), into highly immunodeficient mice (e.g., NOD/SCID).
-
Tumor Engraftment and Passaging: Once the initial tumor (P0) grows to a sufficient size, it is excised and can be passaged into subsequent cohorts of mice for expansion of the PDX line.
-
Drug Efficacy Studies: Once a stable PDX line is established, cohorts of mice bearing the tumors are treated with AZD9496 or other agents, and tumor response is monitored as described for cell line-derived xenografts. PDX models are particularly valuable for testing therapies against tumors with specific genetic backgrounds, such as those with ESR1 mutations.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. dovepress.com [dovepress.com]
- 5. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AZD9496: A Procedural Guide for Laboratory Personnel
Introduction
AZD9496 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) investigated for its potential in treating ER-positive breast cancer.[1][2] Due to its high potency and classification as a potentially hazardous compound, establishing rigorous disposal procedures is essential to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the proper disposal of AZD9496, its solutions, and contaminated labware. The procedures outlined are based on guidelines for handling potent pharmaceutical compounds and specific safety data sheet (SDS) recommendations.
Hazard Identification and Risk Assessment
Before handling, it is crucial to understand the risks associated with AZD9496. As a potent compound, it can have significant physiological effects at low concentrations.[3][4] The primary risks involve accidental exposure through inhalation, ingestion, or skin contact. Long-term exposure to estrogen-like compounds has been associated with adverse effects on the reproductive system.[5]
Chemical and Physical Properties of AZD9496
| Property | Value | Source |
| CAS Number | 1639042-08-2 | [1][6][7] |
| Molecular Formula | C25H25F3N2O2 | [6][7] |
| Molecular Weight | 442.48 g/mol | [6][7] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in DMSO; not in water. | MedChemExpress SDS |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk during all stages of handling and disposal.
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. Change immediately after contact. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A fully buttoned lab coat is required. A disposable gown is recommended for handling larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or dust generation. |
Disposal Procedures
All waste containing AZD9496 must be treated as hazardous chemical waste.[8] Do not dispose of any AZD9496 waste down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Establish a Designated Waste Area: Clearly label a specific area within the laboratory, preferably inside a chemical fume hood, for the accumulation of AZD9496 waste.
-
Use Designated Waste Containers:
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves, bench paper, empty vials) in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[8] The container must be clearly labeled as "Hazardous Waste: AZD9496" and include the appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing AZD9496 (e.g., unused solutions, solvent rinses) in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene). The container must be kept closed when not in use and clearly labeled as "Hazardous Waste: AZD9496" with the solvent composition (e.g., "in DMSO").
-
-
Rinsing Glassware:
-
For reusable glassware, the first rinse should be done with a small amount of the appropriate solvent (e.g., DMSO, ethanol).
-
This first rinseate must be collected and disposed of as hazardous liquid waste.[8]
-
Subsequent rinses can follow standard laboratory procedures.
-
-
Handling Spills:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous solid waste.
-
Waste Disposal Workflow Diagram
Caption: Workflow for the safe segregation and disposal of AZD9496 waste.
Final Disposal Logistics
-
Labeling: Ensure all waste containers are accurately and fully labeled with "HAZARDOUS WASTE," the full chemical name "AZD9496," the CAS number (1639042-08-2), the specific contents (including solvents and concentrations), and the Principal Investigator's name and contact information.[8]
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are ready for pickup. This area should be away from incompatible materials.
-
Pickup and Removal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8] Follow all institutional procedures for waste manifest and handoff.
-
Ultimate Disposal: AZD9496 waste, as a potent pharmaceutical compound, is typically disposed of via high-temperature incineration by a licensed hazardous waste contractor to ensure complete destruction.[8][9]
By adhering to these procedures, researchers can effectively manage the risks associated with AZD9496 and ensure its safe and compliant disposal. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. witpress.com [witpress.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. AZD9496 | CAS 1639042-08-2 | Sun-shinechem [sun-shinechem.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
